molecular formula C5H6BrN3O2 B13099211 6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 802895-55-2

6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione

Cat. No.: B13099211
CAS No.: 802895-55-2
M. Wt: 220.02 g/mol
InChI Key: KYJQBLUTZXRUFW-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione (CAS 802895-55-2) is a brominated and aminomethyl-substituted derivative of uracil with a molecular formula of C 5 H 6 BrN 3 O 2 and a molecular weight of 220.02 g/mol . This compound is structurally characterized by a bromine atom at the 5-position and an aminomethyl group (-CH 2 NH 2 ) at the 6-position of the pyrimidine-2,4-dione core . The aminomethyl group provides a versatile handle for further chemical modification, making this molecule a valuable multifunctional synthetic intermediate in medicinal chemistry and drug discovery research. Researchers utilize this brominated scaffold primarily in nucleoside analogue synthesis and as a key precursor for constructing more complex heterocyclic systems. Its structure suggests potential applications in developing enzyme inhibitors or probing biological mechanisms. As a modified uracil, it may serve as a building block for novel chemotherapeutic agents or antiviral prodrugs. The compound requires standard laboratory handling and should be stored according to the supplier's specifications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

802895-55-2

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

6-(aminomethyl)-5-bromo-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6BrN3O2/c6-3-2(1-7)8-5(11)9-4(3)10/h1,7H2,(H2,8,9,10,11)

InChI Key

KYJQBLUTZXRUFW-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=O)NC(=O)N1)Br)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 6-Aminomethyl-5-bromouracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Topic: Chemical Identification, Synthesis, and Application of 6-Aminomethyl-5-bromouracil Derivatives. Primary Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists. Context: These derivatives are critical pharmacophores in oncology, specifically designed as Thymidine Phosphorylase (TP) inhibitors . TP (also known as Platelet-Derived Endothelial Cell Growth Factor, PD-ECGF) is an enzyme overexpressed in various solid tumors, promoting angiogenesis and metastasis. Inhibiting TP suppresses tumor growth and potentiates the efficacy of fluoropyrimidine drugs like 5-Fluorouracil (5-FU).[1]

This guide addresses the nomenclature ambiguity, provides the validated CAS numbers for key precursors (as the parent "aminomethyl" scaffold is often a transient intermediate), and details the synthetic pathways required to generate these bioactive molecules.

Part 2: Chemical Identification & CAS Registry[1][2][3][4]

The Nomenclature Challenge

Researchers often confuse 6-amino-5-bromouracil with 6-aminomethyl-5-bromouracil .[1] The distinction is structural and functional:

  • 6-Amino-5-bromouracil (CAS 6312-73-8): The amino group (

    
    ) is attached directly to the pyrimidine ring.[1] This is not the scaffold used for TP inhibition.[1]
    
  • 6-Aminomethyl-5-bromouracil: The amino group is attached via a methylene bridge (

    
    ) at position 6. This "aminomethyl" arm is essential for binding to the TP enzyme active site.[1]
    
Validated CAS Numbers

The parent compound, 6-aminomethyl-5-bromouracil , acts as a reactive intermediate or scaffold and is rarely cataloged as a stable free base due to polymerization risks.[1] Instead, it is identified through its stable precursors and specific derivatives.[1]

Compound DescriptionCAS Registry NumberRole in Synthesis
6-(Chloromethyl)uracil 18592-13-7 Primary Precursor. The foundational scaffold for introducing the aminomethyl group.[1]
5-Bromo-6-(chloromethyl)uracil Not Index-StableKey Intermediate. Generated in situ or used immediately after bromination of the precursor above.[1]
6-Amino-5-bromouracil 6312-73-8 Distractor. Often mistaken for the target; structurally distinct (no methylene bridge).[1]
5-Bromo-6-methyluracil 19814-37-0 Alternative Precursor. Can be radically brominated to form the bromomethyl intermediate.[1]

Part 3: Synthesis & Experimental Protocols

Causality of Synthetic Design

The synthesis of 6-aminomethyl-5-bromouracil derivatives requires a specific order of operations to avoid side reactions.

  • Halogenation Sequence: Bromination at the C-5 position is electrophilic, while functionalizing the C-6 methyl group involves nucleophilic substitution.[1]

  • Stability: The 6-chloromethyl group is a potent electrophile.[1] If the amine is added before C-5 bromination, the electron-rich amino group might interfere with the subsequent bromination step (e.g., N-bromination).[1] Therefore, the standard route is Precursor

    
     C-5 Bromination 
    
    
    
    C-6 Amination
    .[1]
Protocol: Synthesis from 6-(Chloromethyl)uracil[1][5]
Step 1: Bromination of the Scaffold

Objective: Introduce the bromine atom at the C-5 position of the pyrimidine ring.[1]

  • Reagents: 6-(Chloromethyl)uracil (CAS 18592-13-7), N-Bromosuccinimide (NBS), Glacial Acetic Acid.[1]

  • Procedure:

    • Dissolve 1.0 eq of 6-(chloromethyl)uracil in glacial acetic acid.

    • Add 1.1 eq of NBS portion-wise at room temperature.

    • Reflux the mixture for 2–4 hours. The reaction is driven by the electron-donating nature of the uracil nitrogens, facilitating electrophilic substitution at C-5.[1]

    • Validation: Monitor via TLC. The product, 5-bromo-6-(chloromethyl)uracil , will precipitate upon cooling or adding water.[1]

    • Yield: Typically 60–75%.[1]

Step 2: Amination (Nucleophilic Substitution)

Objective: Convert the chloromethyl group to an aminomethyl group using a secondary amine (to prevent over-alkylation) or a protected primary amine.

  • Reagents: 5-Bromo-6-(chloromethyl)uracil, Target Amine (e.g., Pyrrolidine, Morpholine), DMF or Ethanol, Triethylamine (base).

  • Procedure:

    • Suspend 5-bromo-6-(chloromethyl)uracil in anhydrous DMF.

    • Add 2.0 eq of the target amine (or 1.0 eq amine + 1.2 eq

      
      ).[1]
      
    • Stir at room temperature for 12–24 hours. Heating (

      
      ) may cause degradation or polymerization.
      
    • Workup: Pour into ice water. If the derivative is lipophilic, it will precipitate.[1] If hydrophilic, extraction with ethyl acetate is required.[1]

    • Purification: Recrystallization from ethanol/water is preferred over chromatography for polar uracil derivatives.[1]

Part 4: Mechanism of Action & Visualization[1]

Biological Logic: Thymidine Phosphorylase Inhibition

The 6-aminomethyl-5-bromouracil scaffold mimics the natural substrate, thymidine.[1]

  • Binding: The uracil ring binds to the active site of TP.[1]

  • Interaction: The C-5 bromine atom occupies a hydrophobic pocket, increasing binding affinity compared to unsubstituted uracil.[1]

  • Inhibition: The C-6 aminomethyl group forms electrostatic interactions or hydrogen bonds with active site residues (specifically Lys-190 and Arg-171 in human TP), locking the enzyme in an inactive conformation.[1]

Visualization: Synthesis & Inhibition Pathway

The following diagram illustrates the synthetic workflow and the logical connection to biological activity.

G Start 6-(Chloromethyl)uracil (CAS 18592-13-7) Inter 5-Bromo-6-(chloromethyl)uracil (Reactive Intermediate) Start->Inter Bromination (NBS/AcOH) Product 6-Aminomethyl-5-bromouracil Derivative (TP Inhibitor) Inter->Product Amination (R-NH2 / DMF) Enzyme Thymidine Phosphorylase (Target) Product->Enzyme Competitive Binding Effect Inhibition of Angiogenesis Potentiation of 5-FU Enzyme->Effect Therapeutic Outcome

Figure 1: Synthetic pathway from the CAS-registered precursor to the bioactive inhibitor, detailing the mechanism of action.

Part 5: References

  • Sigma-Aldrich. 6-(Chloromethyl)uracil Product Specification & CAS 18592-13-7.[1] Retrieved from

  • PubChem. 6-Amino-5-bromouracil Compound Summary (CAS 6312-73-8). National Library of Medicine.[1] Retrieved from

  • ChemicalBook. Synthesis and CAS Data for Uracil Derivatives. Retrieved from

  • Google Patents. Uracil derivatives, and antitumor effect potentiator (US5744475A). Describes the synthesis of 5-bromo-6-chloromethyluracil and its conversion to aminomethyl derivatives. Retrieved from

  • ResearchGate. Synthesis of 5-bromo-3-sec-butyl-6-methyluracil. Discusses bromination patterns of 6-methyluracils. Retrieved from

Sources

An In-depth Technical Guide to the Core Differences Between 6-Amino- and 6-(Aminomethyl)-5-Bromouracils

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Uracil and its derivatives represent a privileged scaffold in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2][3] Within this class, halogenated 6-substituted aminouracils have garnered significant attention, particularly as enzyme inhibitors. This technical guide provides a detailed comparative analysis of two closely related yet functionally distinct molecules: 6-amino-5-bromouracil and 6-(aminomethyl)-5-bromouracil. We will dissect their fundamental structural disparities, explore the resulting differences in physicochemical properties and biological activity, and provide practical experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the efficacy of these compounds, particularly in the context of enzyme inhibition.

Introduction: The Significance of the C6-Substituent

The uracil ring system is a versatile building block for creating bioactive molecules, owing to its multiple sites for chemical modification.[1][4][5] The C6 position, in particular, is a critical locus for derivatization. The nature of the substituent at this position dictates the molecule's overall size, shape, electronics, and hydrogen bonding potential, which in turn governs its interaction with biological targets.

This guide focuses on the subtle yet profound impact of introducing a single methylene (-CH₂-) spacer between the uracil ring and the amino group at the C6 position. By comparing 6-amino-5-bromouracil with 6-(aminomethyl)-5-bromouracil, we can isolate and understand the functional consequences of this modification, offering valuable insights for rational drug design. Both classes of compounds have shown promise as inhibitors of key enzymes, such as thymidine phosphorylase (TP), which is implicated in cancer angiogenesis.[6][7][8][9]

Fundamental Structural and Chemical Disparities

The core difference between the two molecules lies in the linker to the C6 amino group. In 6-amino-5-bromouracil, the nitrogen atom is directly bonded to the pyrimidine ring. In 6-(aminomethyl)-5-bromouracil, it is separated by a methylene bridge.

Figure 1: Core chemical structures of the two uracil derivatives.

This seemingly minor structural alteration has significant chemical consequences:

  • Electronic Effects: In 6-aminouracil, the lone pair of the exocyclic nitrogen atom is in direct conjugation with the electron-withdrawing pyrimidine ring. This delocalization increases the electron density at the C5 position, making it highly susceptible to electrophilic attack, such as bromination.[10] In the 6-(aminomethyl) analog, the insulating methylene group breaks this direct conjugation, altering the electronic profile of the ring.

  • Basicity: The amino group in 6-(aminomethyl)-5-bromouracil is a primary alkylamine, which is more basic than the amino group in 6-amino-5-bromouracil, which behaves more like an enamine or aniline due to resonance. This difference in pKa can profoundly affect salt formation, solubility, and hydrogen bonding interactions with protein residues.

  • Conformational Flexibility: The C-N bond in 6-aminouracil has a higher degree of double-bond character, restricting rotation. The methylene spacer in the 6-(aminomethyl) derivative introduces a flexible single bond, allowing the terminal amino group to rotate and adopt various conformations. This flexibility can be crucial for achieving an optimal geometric fit within a constrained enzyme active site.

  • Steric Hindrance: The aminomethyl group presents a slightly larger steric profile, which can influence binding affinity and selectivity for a given biological target.

Comparative Biological Activity & Mechanistic Insights

The primary therapeutic target for this class of compounds is Thymidine Phosphorylase (TP), an enzyme that plays a crucial role in pyrimidine metabolism and is overexpressed in many solid tumors, where it promotes angiogenesis.[6][8]

Enzyme Inhibition: A Structure-Activity Relationship (SAR) Analysis

Research into related 5-halogenated uracils provides a clear framework for understanding the SAR.

  • 6-Amino-5-bromouracil is a known inhibitor of human thymidine phosphorylase, with a reported IC50 value of 7.6 µM.[6] Its inhibitory action stems from its ability to mimic the natural substrate, fitting into the enzyme's active site.

  • 6-(Aminomethyl) Analogs: While direct comparative data for the 5-bromo derivatives is sparse, extensive studies on the 5-chloro analogs are highly informative. The introduction of an N-substituted aminomethyl side chain at the C6 position of 5-chlorouracil was found to significantly enhance inhibitory activity and improve water solubility when compared to the parent 6-amino-5-chlorouracil.[7]

The causality behind this enhanced activity is twofold:

  • Improved Physicochemical Properties: The more basic aminomethyl group allows for the formation of highly soluble salts, improving bioavailability—a critical factor for drug development.[7]

  • Optimal Active Site Engagement: The conformational flexibility afforded by the methylene spacer allows the terminal amino group to form more favorable hydrogen bonds or ionic interactions with key residues in the enzyme's active site, leading to tighter binding and more potent inhibition.

G cluster_inhibitor Inhibitor Properties cluster_enzyme Enzyme Active Site (Thymidine Phosphorylase) cluster_outcome Resulting Activity I_amino 6-Amino-5-BrU (Rigid Linker) Residue2 Key Residue 2 (e.g., Serine) I_amino->Residue2 Standard H-Bonding BindingPocket Substrate Binding Pocket I_amino->BindingPocket Fits in pocket Outcome_amino Moderate Inhibition (IC50 = 7.6 µM) I_amino->Outcome_amino I_aminomethyl 6-(Aminomethyl)-5-BrU (Flexible Linker) Residue1 Key Residue 1 (e.g., Aspartic Acid) I_aminomethyl->Residue1 Enhanced H-Bonding/ Ionic Interaction I_aminomethyl->BindingPocket Fits in pocket Outcome_aminomethyl Potentially Potent Inhibition (Improved IC50) + Higher Solubility I_aminomethyl->Outcome_aminomethyl

Figure 2: Logical diagram illustrating the improved enzyme inhibition mechanism.
Data Summary

The following table summarizes the key comparative data, with values for the 6-(aminomethyl) derivative inferred from closely related analogs.[6][7]

Property6-Amino-5-bromouracil6-(Aminomethyl)-5-bromouracilRationale for Difference
Structure Amino group directly on the ringMethylene spacer between ring and amino groupCore structural definition
Flexibility RigidFlexiblePresence of rotatable C-C and C-N single bonds
Aqueous Solubility LowerHigher (as a salt)Alkylamine group is more basic and readily forms salts
TP Inhibition (IC₅₀) 7.6 µM[6]Expected to be < 7.6 µMEnhanced binding from flexibility and improved solubility

Experimental Protocols & Characterization

Trustworthy synthesis relies on a self-validating system where analytical characterization confirms the outcome of each synthetic step.

G Start 6-Aminouracil Bromination Step 1: Bromination (e.g., Br₂ in Acetic Acid) Start->Bromination Product1 6-Amino-5-bromouracil Bromination->Product1 Characterization1 Characterization (¹H NMR, MS) Product1->Characterization1 Confirm Structure

Figure 3: General workflow for the synthesis of 6-amino-5-bromouracil.
Protocol: Synthesis of 6-Amino-5-bromouracil

This protocol is adapted from general procedures for the bromination of activated pyrimidine rings.[10][11]

Materials:

  • 6-Aminouracil

  • Glacial Acetic Acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium Acetate

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolution: Suspend 6-aminouracil (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Add sodium acetate (1.2 equivalents).

  • Bromination: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise over 30 minutes. Causality: The C5 position is activated by the C6-amino group, making it highly susceptible to electrophilic bromination. Sodium acetate acts as a base to neutralize the HBr byproduct.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into a beaker of ice water. The product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove impurities.

  • Purification: Dry the crude product under vacuum. Recrystallization from a water/ethanol mixture can be performed if higher purity is required.

Protocol Outline: Synthesis of 6-(Aminomethyl)-5-bromouracil

The synthesis of the aminomethyl analog is more complex, often involving a multi-step process starting from a precursor like 6-chlorouracil, followed by bromination and subsequent nucleophilic substitution with an appropriate amine source. A plausible route involves the bromination of a protected 6-(hydroxymethyl)uracil, conversion to a 6-(bromomethyl) intermediate, and finally displacement with ammonia or a protected amine.

Analytical Characterization: Differentiating the Products

Unambiguous identification is crucial. The following techniques can effectively distinguish between the two title compounds.

  • ¹H NMR Spectroscopy:

    • 6-Amino-5-bromouracil: Will show characteristic signals for the N-H protons of the uracil ring and the C6-NH₂ group. Crucially, there will be no signal corresponding to methylene protons.

    • 6-(Aminomethyl)-5-bromouracil: The key differentiating feature will be a singlet or AB quartet in the 3.5-4.5 ppm range, integrating to 2 protons, which corresponds to the -CH₂- methylene spacer. The chemical shift of the amino protons will also differ due to the change in chemical environment.

  • Mass Spectrometry (MS):

    • Both compounds will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

    • The molecular weight will differ by 14.03 Da (the mass of a CH₂ group). This mass difference provides definitive confirmation of the presence of the methylene spacer.

  • X-Ray Crystallography: For absolute confirmation of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.[12][13] It provides a three-dimensional map of electron density, allowing for precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns in the crystal lattice.[14][15][16]

Conclusion

The distinction between 6-amino-5-bromouracil and 6-(aminomethyl)-5-bromouracil is a classic example of how minor structural modifications can lead to significant changes in chemical properties and biological function. The introduction of a methylene spacer enhances conformational flexibility, increases the basicity of the amino group, and improves aqueous solubility. In the context of thymidine phosphorylase inhibition, these changes translate into more potent biological activity, providing a clear and actionable insight for medicinal chemists. This guide underscores the importance of understanding fundamental structure-activity relationships in the design of next-generation enzyme inhibitors.

References

  • Sarg, M. and El-Shaer, S. (2014) Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]

  • Hirota, K., Sawada, M., Sajiki, H., & Sako, M. (1997). Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase. Nucleic Acids Symposium Series, (37), 59–60. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted bis(6‐aminouracil‐5‐yl)methane. ResearchGate. [Link]

  • Fujimoto, K., et al. (2004). Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 47(14), 3673-3682. [Link]

  • Al-Sanea, M. M., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5321. [Link]

  • Wright, G. E., et al. (2003). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry, 46(11), 2216-2226. [Link]

  • Mikhailopulo, I. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2893. [Link]

  • ResearchGate. (n.d.). Structure 6‐amino‐5‐bromouracil (6A5BU). ResearchGate. [Link]

  • Fukushima, M., et al. (2004). Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase. Journal of Medicinal Chemistry, 47(14), 3683-3690. [Link]

  • Zaki, R. M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]

  • Hage-Hülsmann, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 83. [Link]

  • Domonkos, I., et al. (2021). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. International Journal of Molecular Sciences, 22(21), 11894. [Link]

  • Sarg, M. and El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scientific Research Publishing. [Link]

  • SIELC Technologies. (2018). 6-Amino-5-bromouracil. SIELC. [Link]

  • ResearchGate. (n.d.). Spectroscopic Analysis of the products obtained from Bromination Reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). 5-Bromouracil. Wikipedia. [Link]

  • Hage-Hülsmann, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]

  • Zaki, R. M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

  • Fatahala, S. S., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(12), 103449. [Link]

  • Helliwell, J. R. (2001). X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 54(3), 161–170. [Link]

  • Dauter, Z. (2001). Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]

  • University of Windsor. (n.d.). CHEM 305 - X-ray crystallography. University of Windsor. [Link]

  • Wlodawer, A. (2017). Protein X-ray Crystallography: Basic principles. Acta Biochimica Polonica, 64(1), 1-10. [Link]

  • Helliwell, J. R. (2001). Review: X Ray crystallography. Molecular Pathology, 54(3), 161-170. [Link]

  • CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. JPPRes. [Link]

  • Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chemistry International Journal, 11(2). [Link]

  • UCL Discovery. (n.d.). The Crystal Structure of 5-Aminouracil and the Ambiguity of Alternative Polymorphs. UCL Discovery. [Link]

  • Zaki, R. M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate. [Link]

  • Brown, T., et al. (1986). Structural characterisation of the bromouracil.guanine base pair mismatch in a Z-DNA fragment. Nucleic Acids Research, 14(4), 1811-1819. [Link]

  • Kuki, A., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Journal of the American Society for Mass Spectrometry. [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). CHAPTER 5: BROMOURACIL, ADENINE AND GUANINE. Refubium. [Link]

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Technical Guide: Solubility & Handling of 6-(Aminomethyl)-5-bromopyrimidine-2,4-dione in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, preparation protocols, and physicochemical characteristics of 6-(Aminomethyl)-5-bromopyrimidine-2,4-dione (also referred to as 6-(Aminomethyl)-5-bromouracil ) in Dimethyl Sulfoxide (DMSO).

Executive Summary

6-(Aminomethyl)-5-bromopyrimidine-2,4-dione is a bifunctional pyrimidine scaffold utilized primarily as a building block in the synthesis of Peptide Nucleic Acids (PNAs), modified nucleosides, and heterocyclic libraries. Its structure features a polar uracil core, a reactive primary amine (via a methylene linker), and a 5-bromo substituent capable of metal-catalyzed cross-coupling.

Solubility Verdict: Highly Soluble in DMSO. Due to its high polarity and potential for intermolecular hydrogen bonding, the compound exhibits poor solubility in non-polar organic solvents and limited solubility in water (unless protonated). DMSO is the optimal solvent for preparing high-concentration stock solutions (10–100 mM) for biological assays or synthetic applications.

Physicochemical Profile & Solvation Mechanism

Understanding the molecular interactions is critical for troubleshooting solubility issues.

PropertyValue / DescriptionImpact on DMSO Solubility
Core Structure Pyrimidine-2,4-dione (Uracil)High H-bond donor (N1-H, N3-H) and acceptor (C2=O, C4=O) capacity.
Substituents 5-Bromo, 6-AminomethylThe 6-aminomethyl group adds basicity and H-bonding capability.
Salt Form Often HCl or HBrCritical: Salt forms dissolve rapidly in DMSO due to ionic dissociation. Free bases may require sonication.
LogP (Predicted) ~ -0.8 to -1.2Hydrophilic; favors polar aprotic solvents like DMSO over chloroform/hexanes.
pKa ~9.5 (Uracil N3-H), ~9.0 (Amine)Zwitterionic character in neutral water reduces solubility; DMSO disrupts these ionic lattices.
Mechanism of Dissolution

In the solid state, uracil derivatives form extensive hydrogen-bond networks (lattice energy is high). DMSO acts as a powerful H-bond acceptor , effectively competing with the intermolecular N-H···O bonds of the crystal lattice.

  • Dipole-Dipole Interaction: The sulfoxide oxygen of DMSO interacts with the acidic protons on the uracil ring (N1-H, N3-H).

  • Solvation of the Amine: The primary amine (-CH₂NH₂) is solvated via dipole interactions, preventing re-aggregation.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution in anhydrous DMSO.

Reagents & Equipment[1][2]
  • Compound: 6-(Aminomethyl)-5-bromopyrimidine-2,4-dione (Store at -20°C, desiccated).

  • Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp).

Step-by-Step Workflow
  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation (hygroscopic salts are common).

  • Weighing: Weigh 22.0 mg (assuming MW ≈ 220.02 g/mol for free base; adjust for salt forms) into the amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Add solvent down the side of the vial to wash down adherent powder.

  • Dispersion: Vortex vigorously for 30 seconds.

    • Observation: The solution should turn cloudy initially.

  • Sonication: Sonicate at 25–30°C for 5–10 minutes.

    • Checkpoint: Inspect against a light source.[1] The solution must be optically clear. If particles persist, heat gently to 40°C.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use cellulose acetate.

Protocol Start Weigh Compound (Calculate Mass based on MW) AddSolvent Add Anhydrous DMSO (Target: 10-100 mM) Start->AddSolvent Vortex Vortex Mixing (30 sec) AddSolvent->Vortex Check Visual Inspection (Clear?) Vortex->Check Sonicate Sonicate (5-10 min) Heat to 40°C if needed Check->Sonicate No Storage Store Aliquots (-20°C, Dark) Check->Storage Yes Sonicate->Check Filter Syringe Filter (0.2 µm PTFE) Storage->Filter Before Assay

Figure 1: Decision tree for the preparation of homogenous stock solutions.

Stability & Storage Considerations

The 5-bromo and aminomethyl functionalities introduce specific stability risks in solution.

  • Photostability: The C-Br bond is susceptible to homolytic cleavage under UV light, leading to radical formation and debromination. Always use amber vials.

  • Oxidation: The primary amine is prone to air oxidation over extended periods. Keep headspace minimal or purge with Nitrogen/Argon.

  • Cyclization Risk: Under strongly basic conditions or high heat (>80°C), the pendant amine may attack the C5-position (displacing Bromine) or the carbonyls, leading to fused bicyclic byproducts (e.g., pyrrolo[2,3-d]pyrimidines). Avoid adding strong bases (NaOH, TEA) to the DMSO stock.

Storage ConditionShelf Life (Estimated)
Solid (Desiccated, -20°C)> 2 Years
DMSO Stock (-20°C)3–6 Months
DMSO Stock (RT)< 1 Week

Troubleshooting Guide

Problem: Precipitation occurs upon dilution into aqueous buffer.

  • Cause: The compound is hydrophobic enough that the "water crash" effect occurs when DMSO concentration drops below 1%.

  • Solution:

    • Keep DMSO concentration at 0.5–1% if tolerated by the assay.

    • Use a carrier protein (BSA) in the buffer to sequester the compound.

    • Ensure the buffer pH is slightly acidic (pH 5–6) to protonate the amine (forming the soluble cation), provided this does not interfere with the assay.

Problem: Solution turns yellow/brown over time.

  • Cause: Oxidation of the amine or liberation of bromine (photodegradation).

  • Solution: Discard the stock. Prepare fresh. Ensure light protection.

Chemical Context: Reactivity Map

The solubility and utility of this compound are defined by its reactive centers.

Reactivity Center 6-(Aminomethyl)-5-bromo pyrimidine-2,4-dione Amine 1° Amine (-CH2NH2) (Nucleophile / Solubilizing Group) Center->Amine Bromo 5-Bromo (-Br) (Electrophile / Cross-Coupling) Center->Bromo Uracil Uracil Core (H-Bond Donor/Acceptor) Center->Uracil Solubility in Acid (pH < 8) Solubility in Acid (pH < 8) Amine->Solubility in Acid (pH < 8) Amide Coupling (PNA Synthesis) Amide Coupling (PNA Synthesis) Amine->Amide Coupling (PNA Synthesis) Pd-Catalyzed Coupling\n(Suzuki/Sonogashira) Pd-Catalyzed Coupling (Suzuki/Sonogashira) Bromo->Pd-Catalyzed Coupling\n(Suzuki/Sonogashira) Photolability (Keep Dark) Photolability (Keep Dark) Bromo->Photolability (Keep Dark) High DMSO Solubility\n(H-bond disruption) High DMSO Solubility (H-bond disruption) Uracil->High DMSO Solubility\n(H-bond disruption)

Figure 2: Structure-Property relationship highlighting the roles of functional groups in solubility and reactivity.

References

  • Synthesis of 6-Aminouracil Derivatives

    • Mosott, M. et al. "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds." Open Journal of Medicinal Chemistry, 2013.
  • Solubility of Modified Uracils

    • Gaylord Chemical Company.[2] "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin."

  • 5-Bromouracil Properties

    • PubChem Compound Summary for CID 5802 (5-Bromouracil).[3][4]

  • PNA Monomer Synthesis (Contextual): Nielsen, P. E. "Peptide Nucleic Acids: Protocols and Applications." Horizon Bioscience, 2004. (General reference for aminomethyl-uracil handling in PNA synthesis).

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Bicyclic Pyrimidines from 6-(Aminomethyl)-5-bromouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 6-(aminomethyl)-5-bromouracil (1) as a "linchpin" scaffold for constructing fused bicyclic pyrimidine systems. While often overlooked in favor of 4,5-diaminopyrimidines, this specific regioisomer offers a privileged pathway to pyrrolo[2,3-d]pyrimidines (7-deazapurines) via intramolecular cyclization.

This document provides validated protocols for converting (1) into 5,6-dihydropyrrolo[2,3-d]pyrimidines and fully aromatic analogues. These scaffolds are critical pharmacophores in kinase inhibitors (e.g., JAK inhibitors) and antifolates.

Mechanistic Insight & Retrosynthetic Logic

The "Proximity Effect" Advantage

The structural uniqueness of 6-(aminomethyl)-5-bromouracil lies in the spatial arrangement of its functional groups. The C5-Bromine (electrophile) and the C6-Aminomethyl (nucleophile) are positioned to favor a 5-exo-trig cyclization.

Unlike intermolecular reactions that suffer from entropic penalties, this intramolecular closure is kinetically driven.

  • Pathway A (Thermal/Base): Nucleophilic Aromatic Substitution (

    
    ). The amine attacks the C5 position, displacing the bromide. This requires the pyrimidine ring to be sufficiently electron-deficient.
    
  • Pathway B (Metal-Catalyzed): Palladium-catalyzed intramolecular amination (Buchwald-Hartwig type). This is preferred when the amine is hindered or the ring is electron-rich (e.g., presence of electron-donating groups on N1/N3).

Reaction Pathway Visualization

ReactionPathway cluster_conditions Critical Parameters SM 6-(Aminomethyl)- 5-bromouracil (1) Inter Meisenheimer-like Transition State SM->Inter + Base / Heat (Deprotonation) Prod_Dihydro 5,6-Dihydropyrrolo [2,3-d]pyrimidine Inter->Prod_Dihydro - HBr (Cyclization) Prod_Aro Pyrrolo[2,3-d] pyrimidine (Aromatic) Prod_Dihydro->Prod_Aro Oxidation (DDQ or Air) Note1 pH Control: pH 8-9 required for free amine

Figure 1: Mechanistic pathway for the intramolecular cyclization of 6-(aminomethyl)-5-bromouracil.

Experimental Protocols

Pre-requisite: Handling the Starting Material

Note: 6-(Aminomethyl)-5-bromouracil is frequently isolated as the hydrobromide salt to prevent premature polymerization or cyclization.

  • Storage: Store at -20°C under argon.

  • Activation: The free base must be generated in situ for the reaction to proceed.

Protocol A: Thermal Cyclization (Green Chemistry Approach)

This method utilizes water as the solvent, exploiting the hydrophobicity of the cyclized product for easy isolation.

Reagents:

  • Starting Material (SM): 6-(aminomethyl)-5-bromouracil HBr salt (1.0 eq)

  • Base: Sodium Bicarbonate (

    
    ) (2.2 eq)
    
  • Solvent: Deionized Water (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 mmol of the SM in 10 mL of water.

  • Neutralization: Add 2.2 mmol of

    
     slowly. The solution will bubble (
    
    
    
    evolution). Stir at Room Temperature (RT) for 15 minutes until clear.
    • Checkpoint: Ensure pH is

      
       8.5. If too acidic, the amine is protonated (unreactive). If too basic (
      
      
      
      11), ring hydrolysis may occur.
  • Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (Eluent: DCM/MeOH 9:1). The starting material (polar) will disappear, and a less polar spot (product) will appear.

  • Precipitation: Cool the reaction slowly to 4°C. The 5,6-dihydropyrrolo[2,3-d]pyrimidine usually precipitates as a white/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (2 x 5 mL) to remove inorganic salts (

    
    ).
    
  • Drying: Dry in a vacuum oven at 50°C overnight.

Yield Expectation: 75–85%

Protocol B: Palladium-Catalyzed Cyclization (For Difficult Substrates)

If the nitrogen is substituted (e.g., 6-(N-benzylaminomethyl)-5-bromo), thermal cyclization may be sluggish.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Workflow:

  • Charge a Schlenk tube with SM (1.0 eq),

    
    , Xantphos, and 
    
    
    
    .
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed 1,4-Dioxane (0.1 M concentration).

  • Heat at 100°C for 12 hours.

  • Filter through a Celite pad; concentrate filtrate; purify via flash chromatography.

Data Analysis & Characterization

NMR Diagnostics

The cyclization results in distinct shifts in the proton NMR spectrum.

FeatureStarting Material (Open)Product (Bicyclic Dihydro)Product (Aromatic)
C6-Methylene

3.8–4.0 ppm (singlet)

3.4–3.6 ppm (triplet/multiplet)
Absent (becomes aromatic C-H)
Amine Proton Broad singlet (exchangeable)Broad singlet (

6-7 ppm)
Broad singlet (

11-12 ppm, pyrrole NH)
C5-H Absent (Br attached)Absent (quaternary C)

6.2–6.5 ppm (aromatic pyrrole H)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Amine protonatedCheck pH; ensure at least 2 eq of base are used to neutralize HBr salt + release free amine.
Black Precipitate DecompositionReaction temperature too high or prolonged heating. Reduce time or switch to Protocol B (Pd-cat).
Multiple Spots on TLC PolymerizationConcentration too high. Perform reaction at high dilution (0.05 M) to favor intramolecular over intermolecular reaction.

Workflow Visualization

Workflow Start Start: 6-(Aminomethyl)- 5-bromouracil HBr Salt Dissolve Dissolve in H2O (0.1 M) Start->Dissolve BaseAdd Add NaHCO3 (2.2 eq) pH Check: 8.5 Dissolve->BaseAdd Reflux Reflux (100°C) 4-6 Hours BaseAdd->Reflux Check TLC Check (DCM:MeOH 9:1) Reflux->Check Check->Reflux Incomplete Cool Cool to 4°C Precipitate forms Check->Cool Complete Filter Vacuum Filtration Wash w/ cold H2O Cool->Filter Dry Final Product: 5,6-Dihydropyrrolo [2,3-d]pyrimidine Filter->Dry

Figure 2: Operational workflow for the aqueous thermal cyclization protocol.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidines via Intramolecular Cyclization

    • Taylor, E. C., & Knopf, R. J. (1960). The Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines). Journal of the American Chemical Society.
    • Context: Foundational text establishing the cycliz
  • Green Chemistry Approaches to Fused Pyrimidines

    • Nagamatsu, T. (2001). Syntheses, transformation, and biological activities of 7-azapteridine antibiotics: toxoflavin, fervenulin, reumycin and their analogs. Recent Research Developments in Organic Chemistry.[1]

    • Context: Discusses aqueous/thermal cyclization methods for rel
  • Palladium-Catalyzed Synthesis of N-Heterocycles

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.
    • Context: Basis for Protocol B (Pd-catalyzed intramolecular amin
  • Biological Relevance of 5,6-Dihydropyrrolo[2,3-d]pyrimidines

    • Gangjee, A., et al. (2010). Synthesis and biological activity of N4-phenylsubstituted-6-(2,4-dichloro phenyl)methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors. Bioorganic & Medicinal Chemistry.[1][2][3]

    • Context: Illustrates the pharmaceutical utility of the scaffold synthesized in this guide.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-(aminomethyl)-5-bromouracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Uracil and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with potent anticancer, antiviral, and antimicrobial properties.[1][2][3] Their ability to mimic natural pyrimidine nucleobases allows them to interfere with critical biological pathways, such as DNA biosynthesis, making them invaluable in drug design.[3] Among the vast library of uracil analogs, 6-(aminomethyl)-5-bromouracil stands out as a particularly versatile synthetic intermediate. This bifunctional molecule possesses two key reactive sites: a primary amino group at the C6-methyl position and a bromine atom at the C5 position.

The focus of this guide is the nucleophilic substitution reaction at the C5 position. The presence of the bromine atom, a good leaving group, on an electron-deficient pyrimidine ring makes this position highly susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of diverse functional groups, creating libraries of novel 5,6-disubstituted uracil derivatives.[4] Such derivatives are of significant interest to researchers and drug development professionals for their potential as inhibitors of key enzymes like thymidine phosphorylase or as building blocks for more complex heterocyclic systems.[4][5]

This document provides a comprehensive overview of the chemical principles, mechanistic insights, and detailed experimental protocols for conducting nucleophilic substitution reactions on 6-(aminomethyl)-5-bromouracil.

Section 1: Chemical Principles and Mechanistic Insights

Reactivity of the 5,6-Disubstituted Uracil Core

The reactivity of the 6-(aminomethyl)-5-bromouracil scaffold is governed by the electronic properties of the uracil ring. The two electron-withdrawing carbonyl groups at the C2 and C4 positions significantly reduce the electron density of the pyrimidine ring, rendering it electrophilic. This electron deficiency is crucial for facilitating the attack of a nucleophile, a key step in Nucleophilic Aromatic Substitution (SNAr).

The substituents at C5 and C6 also play a role. The bromine atom at C5 is an effective leaving group. The aminomethyl group at C6, while primarily an aliphatic amine, influences the overall electronic environment of the ring. Understanding these intrinsic properties is fundamental to designing successful substitution reactions.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the bromide at the C5 position proceeds via a well-established addition-elimination mechanism .[6][7] This is a two-step process distinct from Sₙ1 or Sₙ2 reactions.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the bromine (C5). This step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6]

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored in the second, faster step, where the leaving group (Br⁻) is expelled.

The stability of the Meisenheimer complex is critical for the reaction to proceed. The negative charge of this intermediate is effectively delocalized onto the electronegative oxygen atoms of the adjacent carbonyl groups, providing the necessary stabilization.[7][8]

Caption: The Addition-Elimination (SNAr) pathway for C5 substitution.

Section 2: Protocols for Nucleophilic Substitution

General Considerations for Reaction Setup
  • Safety: 5-Bromouracil and its derivatives are potential mutagens and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[9]

  • Reagents & Solvents: Use anhydrous solvents when employing moisture-sensitive reagents (e.g., NaH). Ensure the purity of the starting material and nucleophile, as impurities can lead to side reactions and complicate purification.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and to check for the formation of byproducts.

Protocol 1: Substitution with Amine Nucleophiles (N-Substitution)

This protocol describes the synthesis of 5-amino-substituted uracil derivatives, which are valuable precursors for various heterocyclic compounds.[5][10] The reaction of 5-bromouracil with amines is a well-documented transformation.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-(aminomethyl)-5-bromouracil (1.0 eq.) in a suitable high-boiling solvent such as ethylene glycol or N,N-dimethylformamide (DMF).[10]

  • Reagent Addition: Add the desired primary or secondary amine (2.0-3.0 eq.). The excess amine can also serve as the base to neutralize the hydrogen bromide (HBr) formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.5 eq.) or quinoline (1.5 eq.) can be added.[10]

  • Reaction Conditions: Heat the mixture to reflux (typically 100-150 °C, depending on the solvent) and stir for 1-4 hours. Monitor the reaction's progress using TLC (e.g., Dichloromethane:Methanol 9:1).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If using ethylene glycol, add cold water to the solidified mass to precipitate the product.[10] If using DMF, the solvent can be removed under reduced pressure.

  • Purification: Filter the crude product and wash it sequentially with water and a non-polar solvent like ethyl acetate to remove residual solvent and unreacted amine.[10] If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous DMF or ethanol) or by column chromatography on silica gel.

Table 1: Illustrative Conditions for N-Substitution

NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
AnilineEthylene GlycolQuinoline1201-270-85[10]
MorpholineDMFK₂CO₃100380-95
BenzylamineEthanolTriethylamineReflux2-475-90
CyclohexylamineEthylene Glycol(excess amine)120275-85[10]
Protocol 2: Substitution with Thiol Nucleophiles (S-Substitution)

The introduction of a sulfur linkage at the C5 position yields thioether derivatives, which are of significant interest in medicinal chemistry.[11][12] This reaction requires the in-situ generation of a nucleophilic thiolate anion.

Step-by-Step Methodology:

  • Thiolate Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (1.1 eq.) in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Substrate Addition: Add a solution of 6-(aminomethyl)-5-bromouracil (1.0 eq.) in the same anhydrous solvent dropwise to the thiolate solution at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Experimental Workflow and Characterization

Overall Experimental Workflow

A typical experimental workflow involves careful planning, execution, and analysis to ensure the successful synthesis and characterization of the target compounds.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization prep Reagent & Glassware Preparation (Drying, Inert Atm.) setup Reaction Setup prep->setup addition Reagent Addition (Nucleophile, Base) setup->addition reaction Reaction under Controlled Conditions (Temp, Time) addition->reaction monitor TLC Monitoring reaction->monitor monitor->reaction Incomplete workup Quenching & Workup (Extraction) monitor->workup Complete purify Purification (Chromatography or Recrystallization) workup->purify analysis Structural Analysis (NMR, MS, FTIR) purify->analysis final Pure Product analysis->final

Caption: A standard workflow for synthesis and analysis.

Product Characterization

Unambiguous characterization of the final products is essential to confirm their identity and purity. A combination of spectroscopic methods should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The disappearance of the proton signal corresponding to the C5-H in the starting material (if present) and the appearance of new signals corresponding to the introduced nucleophile are key indicators.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as N-H, C=O, and C-N bonds, and confirming that the core uracil structure remains intact.

Section 4: Applications in Drug Development

The 5-substituted-6-(aminomethyl)uracil derivatives synthesized through these protocols are highly valuable in drug discovery. Their structural similarity to natural pyrimidines makes them excellent candidates for enzyme inhibitors. For instance, novel 5,6-disubstituted uracils have been identified as potent inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression.[4]

Furthermore, these compounds serve as advanced intermediates for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines or purine analogs, which are privileged structures in medicinal chemistry. The primary amine of the aminomethyl group can be used as a handle for further derivatization or for cyclization reactions to build more complex and rigid molecular architectures, enabling the exploration of new chemical space in the quest for novel therapeutic agents.[13][14]

References

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). European Journal of Medicinal Chemistry.
  • Uracil as the basis for medication creation - Research Trends. (n.d.).
  • Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules. Available at: [Link]

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2021). Arabian Journal of Chemistry.
  • The reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides. (1970). The Journal of Organic Chemistry. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. Available at: [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers in Chemistry. Available at: [Link]

  • Reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. (2011). Molecules. Available at: [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. Available at: [Link]

  • 5-bromouracil Definition - Microbiology Key Term. (2025). Fiveable. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of 6-(Aminomethyl)uracil Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the robust preparation of 6-(aminomethyl)uracil (6-AMU) Schiff bases, addressing the specific challenges of uracil solubility and amine reactivity.

Abstract & Strategic Value

The uracil moiety is a privileged structure in pharmacology, forming the core of potent antivirals and antimetabolites. Schiff bases (azomethines) derived from 6-(aminomethyl)uracil combine the hydrogen-bonding capacity of the nucleobase with the versatile electronic tunability of the imine linker.

However, 6-(aminomethyl)uracil is distinct from the more common 6-aminouracil. The methylene bridge (


) interrupts the conjugation between the amine and the uracil ring, making the amine more nucleophilic but also introducing specific solubility challenges. This guide presents a validated, two-phase protocol:
  • Synthesis of the 6-AMU precursor via the Delépine reaction (to prevent over-alkylation).

  • Condensation to the Schiff Base using a solubility-optimized reflux method.

Chemical Background & Mechanism[1][2][3][4][5][6]

The Synthetic Challenge

Direct amination of 6-chloromethyluracil with ammonia often yields secondary and tertiary amines due to the high reactivity of the alkyl halide. To ensure high purity of the primary amine (6-AMU), we utilize the Delépine Reaction , using hexamethylenetetramine (HMTA) as a masked ammonia source.

Reaction Logic[1][3]
  • Quaternization: HMTA displaces the chloride in 6-chloromethyluracil.

  • Acid Hydrolysis: The quaternary salt is cleaved to release the primary amine hydrochloride.

  • Condensation: The amine attacks the electrophilic carbonyl of the aldehyde. Water is eliminated (dehydration) to form the C=N bond.

Mechanistic Pathway (DOT Visualization)

G Start 6-Chloromethyluracil (Precursor) HMTA HMTA / CHCl3 (Delépine Step) Start->HMTA SN2 Attack Salt Hexaminium Salt (Intermediate) HMTA->Salt Hydrolysis HCl / EtOH (Hydrolysis) Salt->Hydrolysis Amine 6-(Aminomethyl)uracil (6-AMU) Hydrolysis->Amine Deprotection Condensation Reflux / AcOH (-H2O) Amine->Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Condensation Product Target Schiff Base (Azomethine) Condensation->Product Imine Formation

Figure 1: Stepwise synthetic workflow from the chloromethyl precursor to the final Schiff base.

Phase 1: Synthesis of 6-(Aminomethyl)uracil (Precursor)

Note: If you have commercially available 6-aminomethyluracil hydrochloride, proceed to Phase 2.

Reagents
  • Substrate: 6-Chloromethyluracil (prepared from ethyl 4-chloroacetoacetate and urea [1]).[1]

  • Reagent: Hexamethylenetetramine (HMTA).

  • Solvents: Chloroform (CHCl

    
    ), Ethanol (EtOH), Conc. HCl.
    
Protocol
  • Quaternization:

    • Dissolve 6-chloromethyluracil (10 mmol) in 30 mL of Chloroform.

    • Add HMTA (11 mmol) slowly.

    • Reflux for 4 hours.[2][3] A white precipitate (the hexaminium salt) will form.

    • Cool, filter, and wash with cold chloroform.

  • Hydrolysis:

    • Suspend the salt in 20 mL of Ethanol.

    • Add 2 mL of Conc. HCl.

    • Reflux for 2 hours.[4] The salt will dissolve, and ammonium chloride may precipitate (remove by hot filtration if necessary).

    • Cool the filtrate to crystallize 6-(aminomethyl)uracil hydrochloride .

    • Yield Expectation: 75–85%.

Phase 2: Schiff Base Condensation (Core Protocol)

This protocol uses an in situ neutralization method to handle the amine salt, ensuring the free amine is generated exactly when needed to react with the aldehyde.

Materials Table
ComponentRoleSpecifications
6-AMU.HCl Amine Source1.0 Equivalent (e.g., 2 mmol)
Aromatic Aldehyde Electrophile1.0–1.1 Equivalents
Sodium Acetate Base (Buffer)1.0 Equivalent (anhydrous)
Ethanol/Water Solvent System4:1 Ratio (v/v)
Glacial Acetic Acid Catalyst2–3 Drops
Step-by-Step Methodology

1. Preparation of the Reaction Matrix

  • In a 50 mL Round Bottom Flask (RBF), suspend 6-(aminomethyl)uracil hydrochloride (2 mmol) in 15 mL of absolute ethanol.

  • Add Sodium Acetate (2 mmol) dissolved in a minimum amount of warm water (approx. 3 mL).

  • Observation: The mixture should become clearer as the free amine is released. Stir for 10 minutes at room temperature.

2. Addition of Carbonyl Component

  • Add the Aromatic Aldehyde (2 mmol) to the flask.

  • Note: If the aldehyde is solid, dissolve it in 5 mL ethanol before addition.

  • Add 2–3 drops of Glacial Acetic Acid . This catalyzes the reaction by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack [2].

3. Reflux and Dehydration [5]

  • Equip the flask with a reflux condenser.[6]

  • Heat the mixture to reflux (approx. 78–80°C) for 4–6 hours .

  • Monitoring: Use TLC (Solvent: CHCl

    
    :MeOH 9:1). Look for the disappearance of the aldehyde spot.
    

4. Isolation and Purification

  • Hot Filtration: If there is any unreacted uracil (insoluble), filter the solution while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight. The Schiff base typically precipitates as a colored solid (yellow/orange depending on the aldehyde).

  • Wash: Filter the solid and wash with cold ethanol followed by diethyl ether.

  • Recrystallization: If necessary, recrystallize from DMF/Ethanol mixtures.

Characterization & Validation

To ensure the integrity of the Schiff base, compare spectral data against the starting materials.

Key Spectral Indicators
TechniqueSignal of InterestExpected Shift/ValueInterpretation
FT-IR

(C=N)
1600–1640 cm

Appearance of sharp azomethine band confirms product.
FT-IR

(C=O)
~1700 cm

Disappearance of the aldehyde carbonyl peak.
1H NMR Azomethine -CH=N-

8.2 – 8.8 ppm (Singlet)
Diagnostic proton for Schiff bases.
1H NMR Methylene -CH

-

4.0 – 4.5 ppm
Links the uracil ring to the imine nitrogen.
1H NMR NH

DisappearanceThe broad amine signal of the precursor should vanish.
Structural Validation Diagram

Validation cluster_0 IR Spectroscopy Check cluster_1 NMR Validation Step1 Check 1600-1640 cm^-1 (Azomethine C=N) Step3 Singlet @ 8.5 ppm (CH=N Proton) Step1->Step3 If present, proceed Step2 Check 3100-3400 cm^-1 (Uracil NH stretches) Step4 Singlet @ 4.2 ppm (CH2 Bridge) Step3->Step4 Confirm integration

Figure 2: Analytical flowchart for validating the successful formation of the Schiff base.

Troubleshooting & Expert Tips

  • Issue: Low Solubility of Reactants.

    • Solution: Uracil derivatives are notoriously insoluble. If ethanol fails, switch to DMF (Dimethylformamide) as the solvent. Heat to 100°C instead of reflux. Pour the final reaction mixture into crushed ice to precipitate the product.

  • Issue: Hydrolysis of Product.

    • Solution: Schiff bases are reversible. Avoid excess water in the workup. Store the product in a desiccator.

  • Issue: No Precipitation.

    • Solution: The product might be soluble in ethanol.[6] Concentrate the solvent to 1/3 volume under reduced pressure and add diethyl ether to induce precipitation.

References

  • Synthesis of 6-chloromethyluracil

    • Source: Organic Syntheses / Google P
    • Context: 6-chloromethyluracil is a key intermediate, often synthesized from ethyl 4-chloroacetoacet
    • URL:

  • General Schiff Base Protocol & Catalysis

    • Source: BenchChem Applic
    • Context: Standard conditions for Schiff base formation involve refluxing in ethanol with glacial acetic acid c
    • URL:

  • Biological Relevance of Uracil Schiff Bases

    • Source: Arabian Journal of Chemistry.
    • Context: Discusses the anticancer potential and synthesis of uracil derivatives via condens
    • URL:

  • Uracil Amine Reactivity

    • Source: Royal Society of Chemistry (RSC).
    • Context: General procedures for synthesizing amino-uracils and their reactivity profiles.
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-(Aminomethyl)uracil Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 5-Bromo-6-(aminomethyl)uracil Code: UR-BR-006 Last Updated: 2024-05-20 Status: Active

Executive Summary & Mechanistic Insight

The bromination of 6-(aminomethyl)uracil (6-AMU) to 5-bromo-6-(aminomethyl)uracil presents a unique chemoselective challenge compared to standard uracil derivatives.

The Core Problem: The substrate contains two competing nucleophilic sites:

  • C5 Position (Target): The electron-rich alkene of the uracil ring.

  • Exocyclic Amine (

    
    ):  A primary amine that is highly susceptible to N-bromination or oxidation by elemental bromine, leading to black tar formation and low yields.
    

The Solution: The reaction must be conducted under conditions where the exocyclic amine is fully protonated (


). This renders the nitrogen non-nucleophilic and prevents oxidative degradation, while the uracil ring remains sufficiently activated for electrophilic aromatic substitution at C5.

Standardized Protocol (Method A: Hydrobromic Acid/Bromine)

This method is the "Gold Standard" for scalability and purity. It utilizes the in situ protection of the amine via protonation.

Reagents & Stoichiometry
ReagentEquiv.Role
6-(Aminomethyl)uracil (HCl salt) 1.0Substrate
Acetic Acid (Glacial) SolventSolubilizer / Proton source
Hydrobromic Acid (48% aq) 0.5 volCatalyst / pH Stabilizer
Bromine (

)
1.1 - 1.2Electrophile Source
Acetone WorkupQuenching / Washing
Step-by-Step Workflow
  • Dissolution (Critical):

    • Suspend 6-(aminomethyl)uracil in Glacial Acetic Acid (10 mL per gram of substrate).

    • Add 48% HBr (2 mL per gram).

    • Observation: The mixture may not fully clarify immediately, but the amine will be protonated. Heat to 60°C if necessary to achieve a stirrable slurry.

  • Bromination:

    • Cool the mixture to 15–20°C (Room Temperature is acceptable, but cooling improves selectivity).

    • Add Bromine (

      
      )  dropwise over 30 minutes.
      
    • Visual Check: The solution should turn orange/red. If the color fades instantly, the reaction is fast. If the color persists, conversion is nearing completion.

  • Reaction Monitoring:

    • Stir for 2–4 hours.

    • TLC Control: Use n-Butanol/Acetic Acid/Water (3:1:1). The product is more polar than the starting material due to the heavy bromine atom and salt formation.

  • Isolation (The "Isoelectric" Trick):

    • The product usually precipitates as the hydrobromide salt.

    • Filter the solid.[1][2]

    • Wash 1: Glacial Acetic Acid (removes unreacted

      
      ).
      
    • Wash 2: Acetone (removes acetic acid and dries the solid).

    • Drying: Vacuum oven at 40°C.

Troubleshooting Guide (Q&A)

Category: Reaction Failure & Impurities

Q: My reaction mixture turned into a black/brown tar. What happened?

  • Diagnosis: N-Bromination/Oxidation. You likely performed the reaction in a solvent that was not acidic enough (e.g., pure water or DMF without acid), or you added Bromine too fast to a localized basic pocket.

  • Fix: Ensure the reaction medium is strongly acidic (pH < 1) before adding Bromine. The amine must be in the ammonium form (

    
    ). Use the HBr/AcOH method described above.
    

Q: I see multiple spots on TLC. Is it over-bromination?

  • Diagnosis: Unlikely to be over-bromination at C6 (blocked) or N1/N3 (amides are poor nucleophiles). The extra spots are likely N-bromoamines (

    
    ).
    
  • Fix: These intermediates are reversible. Add a small amount of sodium bisulfite or heat the reaction mixture in HBr for 30 mins. The N-Br bond will cleave, returning the amine and regenerating

    
     (or reducing it), leaving the C5-Br bond intact.
    
Category: Yield & Isolation[2][3][4][5]

Q: The reaction conversion is 100%, but I get 0% yield after workup. Where is my product?

  • Diagnosis: Water Solubility. 5-bromo-6-(aminomethyl)uracil is a zwitterion. If you quenched with water and neutralized to pH 7, the product might be fully soluble in the aqueous mother liquor.

  • Fix: Do not dilute with large amounts of water. Filter the reaction mixture directly (acetic acid/HBr suspension). If you must use an aqueous workup, adjust the pH to the Isoelectric Point (pI

    
     5.5 - 6.0)  to maximize precipitation.
    

Q: The product is hygroscopic and sticky.

  • Diagnosis: You have isolated the Hydrobromide Salt with trapped acetic acid.

  • Fix: Reslurry the solid in refluxing ethanol or acetone for 30 minutes and filter while hot. This removes trapped acids and hardens the crystal form.

Mechanistic Visualization

The following diagram illustrates the critical protonation pathway required to prevent side reactions.

BrominationPathway Substrate 6-(Aminomethyl)uracil (Nucleophilic Amine) Protonation Acidic Media (AcOH / HBr) Substrate->Protonation SideReaction N-Bromination / Oxidation (Black Tar) Substrate->SideReaction If pH > 4 Protected Ammonium Species (-CH2-NH3+) (Amine Deactivated) Protonation->Protected Fast Bromination Add Br2 (Electrophilic Subst. at C5) Protected->Bromination ProductSalt 5-Br-6-AMU (HBr Salt) Bromination->ProductSalt Yield > 85%

Figure 1: Reaction logic flow. The critical control point is the initial acidification to shunt the pathway away from N-oxidation (Black Tar) toward C5-substitution.

Isolation Decision Tree

Use this logic to determine the best workup based on your reaction scale and observation.

WorkupLogic Start Reaction Complete? Precipitate Heavy Precipitate Present? Start->Precipitate FilterDirect Filter Directly (Wash w/ AcOH + Acetone) Precipitate->FilterDirect Yes (Ideal) Soluble Solution is Clear/Homogeneous Precipitate->Soluble No Concentrate Concentrate to 25% Vol (Vacuum) Soluble->Concentrate AddSolvent Add Et2O or Acetone to induce precipitation Concentrate->AddSolvent

Figure 2: Isolation strategy emphasizing direct filtration to avoid yield loss in aqueous media.

References

  • C5-Bromination of Uracils: Wang, Z., et al. "A Practical Synthesis of 5-Bromouracil Derivatives." Journal of Chemical Research, 2012. (General methodology for uracil bromination in acetic acid).

  • Reactivity of 6-Aminouracils: Balle, T., et al. "Synthesis and properties of 6-aminouracil derivatives." Journal of Heterocyclic Chemistry, 2008. (Discusses the nucleophilicity of the amino group).

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition. Wiley, 2013.
  • Solubility Data & Physical Properties: Cayman Chemical Product Data: Uracil Derivatives. (General solubility profiles for uracil/aminouracil scaffolds).

Sources

Preventing side reactions during 5-bromination of aminomethyl uracils

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Advanced Synthesis Division Subject: Ticket #5-Br-AMU: Preventing Side Reactions in 5-Bromination of Aminomethyl Uracils

Technical Briefing

The 5-bromination of aminomethyl uracils (e.g., 6-aminomethyluracil) presents a classic chemoselectivity challenge.[1] You are attempting an Electrophilic Aromatic Substitution (EAS) at the C5 position while battling two potent competing pathways driven by the nucleophilic and "benzylic-like" nature of the aminomethyl group:

  • N-Oxidation/N-Bromination: The free amine is easily oxidized or brominated to form unstable N-bromoamines or imines.[1]

  • Radical Side Reactions: The methylene group (

    
    ) connecting the amine to the ring is susceptible to radical abstraction (Wohl-Ziegler reaction), leading to degradation.
    

This guide provides the protocols and troubleshooting logic to lock down the amine and force the reaction exclusively to the C5 position.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I see a complex mixture of products and my amine peak has disappeared from NMR. What happened? A: You likely oxidized the amine.[1] In neutral or basic conditions, reagents like N-Bromosuccinimide (NBS) can act as oxidants.[1][2] The aminomethyl group (


) resembles a benzyl amine.[1] NBS can oxidize this to an imine (

), which hydrolyzes to an aldehyde, or form an N-bromo species (

).[1]
  • Fix: Protonate the amine. Run the reaction in glacial acetic acid or add a stoichiometric amount of acid (e.g., TFA or HBr). Converting the amine to an ammonium salt (

    
    ) removes its nucleophilicity and electron-donating capability, preventing oxidation.[1]
    

Q2: I am getting 5,5-dibromo products (over-bromination). How do I stop at mono-bromination? A: This occurs because the first bromine atom, while electron-withdrawing, does not sufficiently deactivate the ring against a second attack in the presence of excess reagent, especially if the reaction is allowed to equilibrate.

  • Fix:

    • Stoichiometry: Use exactly 1.0–1.05 equivalents of NBS.

    • Slow Addition: Add the brominating agent dropwise to keep its instantaneous concentration low.

    • Temperature: Cool the reaction to 0–5 °C . Higher temperatures favor the higher activation energy barrier of the second bromination.

Q3: Why is my yield low when using NBS in Acetonitrile (MeCN)? A: While MeCN is a common solvent for NBS, it does not protect the amine. Without an acid source, the free amine can participate in radical pathways or N-bromination.[1] Furthermore, if exposed to ambient light, NBS promotes radical bromination at the methylene group (Wohl-Ziegler) rather than the desired ionic substitution at C5.

  • Fix: Switch to Acetic Acid (AcOH) or add TFA to the MeCN. Perform the reaction in the dark (wrap flask in foil) to suppress radical generation.

Q4: The product degrades during workup. How do I isolate it? A: 5-bromo-aminomethyl uracils can be sensitive to strong bases which might trigger ring opening or dehydrobromination.[1]

  • Fix: Avoid high pH workups. If you used acetic acid, remove the solvent in vacuo (lyophilization is best) rather than neutralizing with strong NaOH. If neutralization is needed, use a mild buffer (saturated

    
    ) and keep the temperature cold.
    

Part 2: Experimental Protocols

Method A: The "Self-Protecting" Acidic Protocol (Recommended)

Best for: Direct synthesis without extra protection steps.[1] Uses protonation to mask the amine.

  • Setup: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 6-aminomethyluracil (1.0 eq) in Glacial Acetic Acid (0.5 M concentration) .

    • Note: If solubility is poor, add Trifluoroacetic acid (TFA) dropwise until dissolved.[1] The medium must be acidic to ensure

      
       formation.[1]
      
  • Reagent Preparation: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of Acetonitrile or warm Acetic Acid.

    • Critical: Ensure NBS is white and crystalline.[1][3] Yellow NBS contains free

      
       and should be recrystallized from water/acetone.[1]
      
  • Addition: Cool the uracil solution to 10 °C . Add the NBS solution dropwise over 30 minutes.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC or TLC (Note: TLC might streak due to the amine; use a basic eluent like

    
     to visualize).[1]
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove acetic acid.[1]

    • Triturate the residue with cold ether or acetone to remove succinimide byproducts.[1]

    • Filter the solid hydrobromide salt of the product.

Method B: The "Fortress" Protection Protocol

Best for: Precious substrates or when Method A yields inseparable mixtures.

  • Protection: React aminomethyl uracil with Trifluoroacetic anhydride (TFAA) in methanol/pyridine to form the N-TFA protected amine .

    • Why? The trifluoroacetamide group is electron-withdrawing and completely inert to NBS.[1]

  • Bromination: Treat the N-TFA protected intermediate with NBS (1.1 eq) in DMF or MeCN at RT.

    • Result: Clean conversion to the 5-bromo derivative with no side reactions at the nitrogen.

  • Deprotection: Treat with aqueous ammonia or

    
     in methanol to remove the TFA group.[1]
    

Part 3: Data & Comparisons

Table 1: Reagent & Solvent Compatibility Matrix

ReagentSolventMechanismRisk LevelRecommendation
NBS Acetic Acid Ionic (EAS) LowHigh (Standard) .[1] Protonates amine, favors C5 substitution.[1]
NBS MeCNRadical/IonicHighAvoid without added acid.[1] Risk of benzylic oxidation.[1]

Water/AcidIonicMediumEffective but harsh.[1] Harder to control stoichiometry (over-bromination).[1]
NBS

/Benzene
RadicalCritical NEVER .[1] Promotes Wohl-Ziegler radical bromination of the methylene group.[1]

Part 4: Visualized Pathways

Figure 1: Reaction Pathways & Control Logic This diagram illustrates the divergence between the desired Ionic C5-Bromination and the undesired Radical/Oxidative side reactions, highlighting the control points (Acid, Darkness).

BrominationPathways Start Aminomethyl Uracil (Nucleophilic Amine) Cond_Acid Acidic Media (AcOH) + Darkness Start->Cond_Acid Cond_Neutral Neutral/Basic + Light Start->Cond_Neutral Ammonium Ammonium Species (-CH2-NH3+) (Protected) Cond_Acid->Ammonium Protonation FreeAmine Free Amine (-CH2-NH2) (Reactive) Cond_Neutral->FreeAmine Equilibrium Desired 5-Bromo-Aminomethyl Uracil (Target) Ammonium->Desired NBS (Ionic Attack) FreeAmine->Desired Minor Pathway Side_Ox Oxidation Products (Imines/Aldehydes) FreeAmine->Side_Ox NBS (Oxidation) Side_Rad Radical Degradation (Wohl-Ziegler) FreeAmine->Side_Rad NBS + hν (Radical)

Caption: Protonation (Green Path) effectively "switches off" the amine's reactivity, funneling the reaction toward the desired C5 substitution.

References

  • Tee, O. S., & Banerjee, S. (1979).[1] Mechanisms of bromination of uracil derivatives. 4. Formation of adducts in acidic aqueous solutions and their dehydration to 5-bromouracils.[1] Canadian Journal of Chemistry, 57(6), 626-634.[1] [1]

  • Wang, S. Y. (1959).[1] The Bromination of Uracil and Thymine Derivatives. Journal of the American Chemical Society, 81(14), 3786–3791. [1]

  • Adimurthy, S., & Patoliya, P. U. (2010).[1] N-Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols and Amines.[1] Synthetic Communications. (Validates NBS oxidation risk).

  • Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. (Standard text on EAS and protection of amines in heterocyclic synthesis).

  • Naskar, S., et al. (2024).[1] A rapid and scalable method for visible light induced bromination of uracil derivatives.[1] RSC Advances, 14, 34925-34937.[1] (Discusses radical vs ionic pathways).

Sources

Solubility issues of 6-(aminomethyl)-5-bromopyrimidine-2,4-dione in water

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the solubility and handling of 6-(aminomethyl)-5-bromopyrimidine-2,4-dione (also referred to as 5-bromo-6-(aminomethyl)uracil ).

This molecule presents a classic "isoelectric trap" scenario common to amphoteric heterocycles. Its solubility is governed by the interplay between the basic primary amine on the side chain and the acidic imide protons on the uracil ring, which are further acidified by the electron-withdrawing bromine atom.

Part 1: The Chemistry of Insolubility

Q: Why does my compound precipitate in water/PBS at neutral pH?

A: At neutral pH (pH 7.0–7.4), this molecule exists primarily as a zwitterion (net charge = 0), which is its least soluble form.

  • The Acidic Core (pKa ~7.8 - 8.2): The 5-bromo substitution exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the N3-H proton compared to unsubstituted uracil (pKa ~9.5). At pH 7.4, a significant portion of the uracil ring is deprotonated (negative charge).

  • The Basic Side Chain (pKa ~9.0 - 9.5): The 6-aminomethyl group is a primary aliphatic amine. At pH 7.4, it is fully protonated (positive charge).

  • The Result: You form a salt-like internal structure (

    
     and 
    
    
    
    ). These zwitterions stack efficiently in a crystal lattice due to strong electrostatic attraction and
    
    
    -stacking of the bromine-substituted ring, leading to precipitation.

Q: Is the 5-bromo group relevant to solubility? A: Yes. Beyond the electronic effect on pKa, the bromine atom is large and lipophilic (hydrophobic). It reduces the overall water solubility of the neutral species compared to the non-brominated analog.

Part 2: Solubilization Strategies

To dissolve this compound, you must force it into a charged state (cationic or anionic) to break the crystal lattice.

Strategy A: Acidic Solubilization (Recommended)
  • Target Species: Cationic (

    
     / 
    
    
    
    )
  • Mechanism: Lowering the pH below the pKa of the uracil ring ensures the ring remains neutral, while the amine remains protonated.

  • Protocol:

    • Suspend the solid in water.

    • Add 1.0 equivalent of 0.1 M HCl (or acetic acid).

    • Vortex. The solution should clear as the net charge becomes +1.

    • Pros: Amine salts are generally stable.

    • Cons: High acidity (pH < 2) may cause debromination over long periods if exposed to light.

Strategy B: Basic Solubilization
  • Target Species: Anionic (

    
     / 
    
    
    
    )
  • Mechanism: Raising the pH above the pKa of the amine (~9.5) deprotonates the amine to neutral, while the uracil ring is fully deprotonated.

  • Protocol:

    • Suspend the solid in water.

    • Add 0.1 M NaOH or Ammonium Hydroxide dropwise until pH > 10.5.

    • Pros: Rapid dissolution.

    • Cons: High Risk. 5-bromo-uracils are susceptible to nucleophilic attack or hydrolysis at high pH and elevated temperatures.

Strategy C: Cosolvents
  • DMSO: Soluble (typically >10 mM).

  • DMF: Soluble.[1][2]

  • Ethanol: Sparingly soluble (heating required).

  • Note: If using DMSO for biological assays, keep the final DMSO concentration < 0.5% to avoid cytotoxicity, but be wary of "crash-out" (precipitation) when diluting the DMSO stock into aqueous buffer.

Part 3: Visualization of Solubility States

The following diagram illustrates the charge states relative to pH. You want to avoid the "Danger Zone."

SolubilityStates Solubility Profile of 6-(aminomethyl)-5-bromopyrimidine-2,4-dione Acidic pH < 6 CATIONIC (+1) (Soluble) Ring: Neutral Amine: NH3+ Neutral pH 7 - 9 ZWITTERIONIC (0) (Insoluble / Precipitate) Ring: N- Amine: NH3+ Acidic->Neutral Add Base (Deprotonate Ring) Neutral->Acidic Add Acid Basic pH > 10.5 ANIONIC (-1/-2) (Soluble) Ring: N- Amine: NH2 Neutral->Basic Add Base (Deprotonate Amine) Basic->Neutral Add Acid

Caption: Solubility is maximized at pH extremes where the molecule carries a net charge. The neutral pH range (7-9) promotes zwitterion formation and precipitation.

Part 4: Step-by-Step Troubleshooting Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Use this protocol for preparing stable stocks for storage.

  • Weighing: Weigh 2.2 mg of 6-(aminomethyl)-5-bromopyrimidine-2,4-dione (MW ≈ 220.02 g/mol ).

  • Solvent Choice:

    • Option A (Biological Assays): Add 1 mL of sterile DMSO . Vortex until clear.

    • Option B (Aqueous): Add 900 µL of ddH2O. The powder will likely float or sink without dissolving. Add 100 µL of 0.1 M HCl . Vortex immediately.

  • Verification: Check for clarity. If particles persist, sonicate for 30 seconds.

  • Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Protect from light (Bromine-carbon bonds are photosensitive).

Protocol 2: Diluting into Buffer (Avoiding "Crash-Out")

Use this when adding the stock to cell culture media or reaction buffers.

  • Do not add the DMSO stock directly to a static volume of PBS (pH 7.4). The local high concentration + neutral pH will cause immediate precipitation.

  • Technique:

    • Place your buffer on a magnetic stirrer or vortexer.

    • Slowly add the stock solution dropwise to the moving buffer.

    • If the final concentration exceeds 100 µM, verify solubility visually.

Part 5: Stability & Nomenclature Check

Critical Nomenclature Check: Ensure your molecule is indeed 6-(aminomethyl)-... (contains a


 bridge between the ring and amine).
  • If your molecule is 6-amino-5-bromouracil (CAS 6312-73-8, no methyl bridge), the amine is an aniline-like moiety with very low basicity. It will not form a zwitterion at neutral pH. It behaves as a neutral insoluble solid that requires high pH (>10) or organic solvents (DMSO) to dissolve.

Stability Warning:

  • Photosensitivity: 5-bromo-uracils can undergo debromination upon exposure to UV light. Always work in low light or use amber vessels.

  • Aldehyde Reactivity: The primary amine on the 6-aminomethyl group is highly nucleophilic. Do not dissolve in acetone or use buffers containing aldehydes (e.g., formaldehyde), as this will form imines/Schiff bases.

References

  • PubChem Compound Summary. 5-Bromouracil (Analogous Acidity Data). National Center for Biotechnology Information. Link

  • Bordwell pKa Table. Acidity in DMSO and Water (Uracil and Amine derivatives). University of Wisconsin-Madison. Link

  • NIST Chemistry WebBook. 6-Methyluracil (Structural Analog). National Institute of Standards and Technology. Link

  • ChemicalBook. 6-Amino-5-bromo-1H-pyrimidine-2,4-dione (Nomenclature verification). Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: 6-(aminomethyl)-5-bromopyrimidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the 1H NMR spectrum of 6-(aminomethyl)-5-bromopyrimidine-2,4-dione , a critical intermediate in the synthesis of heterocyclic antiviral and antitumor agents.

The core challenge in characterizing this molecule lies in distinguishing it from its metabolic precursors and structural analogs, specifically 6-methyl-5-bromouracil and 6-(aminomethyl)uracil . This guide establishes a self-validating protocol to confirm the presence of the 5-bromo substituent and the integrity of the 6-aminomethyl side chain using 1H NMR in DMSO-d6 .

Key Diagnostic Indicators
  • Absence of C5-H: Disappearance of the singlet at ~5.6 ppm (characteristic of the uracil core).

  • Methylene Shift: The C6-methylene protons (-CH₂-) appear as a distinct signal in the 3.80 – 4.10 ppm range, significantly downfield from the methyl group of 6-methyluracil.

  • Amine Proton Exchange: The appearance of the side-chain amine (-NH₂ or -NH₃⁺) is highly pH- and solvent-dependent, often requiring D₂O exchange experiments for confirmation.

Structural Analysis & Theoretical Shifts

Before analyzing the spectrum, we must establish the theoretical chemical environment of the protons. The molecule possesses three distinct proton environments (excluding the exchangeable ring NH protons).

Chemical Structure & Proton Environments[1][2][3][4][5][6]
  • Core: Pyrimidine-2,4-dione (Uracil)

  • Substituent 1 (Pos 5): Bromine (Br) – Electron-withdrawing, deshielding adjacent positions.

  • Substituent 2 (Pos 6): Aminomethyl (-CH₂-NH₂) – Inductive effect of Nitrogen deshields the methylene.

PositionProton TypePredicted Shift (δ ppm)MultiplicityNotes
N1 Ring NH11.0 – 11.5Broad SingletHighly acidic; often broadened by quadrupole broadening of N.
N3 Ring NH10.8 – 11.2Broad SingletDistinct from N1; chemical shift varies with concentration.
C5 -N/A -Substituted by Br. (Key diagnostic: No signal).
C6-CH₂ Methylene3.80 – 4.10Singlet (or doublet)Deshielded by both the pyrimidine ring and the amino group.
NH₂ Side Chain4.0 – 8.5BroadHighly variable. If HCl/HBr salt: ~8.0-8.5 ppm (NH₃⁺). If free base: ~4-6 ppm.

Experimental Protocol

To ensure reproducibility and minimize solvent effects, the following protocol is recommended.

Materials & Methods[1][3][4][5][6][7][8]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why: Uracil derivatives have poor solubility in CDCl₃. DMSO-d6 disrupts intermolecular H-bonding, sharpening the ring NH signals.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of exchangeable protons).

  • Temperature: 298 K (25°C).

Workflow Diagram (DOT)

NMR_Workflow Sample Sample: 6-(aminomethyl)-5-bromopyrimidine-2,4-dione Solvent Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Sample->Solvent Acquisition Acquire 1H NMR (ns=16, d1=1.0s) Solvent->Acquisition Analysis Spectral Analysis Acquisition->Analysis Check1 Check 5.0-6.0 ppm region (Must be EMPTY) Analysis->Check1 Step 1 Check2 Identify CH2 Signal (3.8 - 4.1 ppm) Check1->Check2 Step 2 Check3 D2O Exchange Test (Confirm NH/NH2) Check2->Check3 Step 3

Figure 1: Step-by-step experimental workflow for validating the target molecule.

Comparative Analysis

This section compares the target molecule against its two most common structural relatives to highlight the specific shifts caused by the bromine and aminomethyl groups.

Comparison 1: Target vs. 5-Bromo-6-methyluracil

Objective: Isolate the effect of the Aminomethyl group .

Feature5-Bromo-6-methyluracil [1]Target: 6-(aminomethyl)-5-bromo...Interpretation
C6 Substituent Methyl (-CH₃)Aminomethyl (-CH₂-NH₂)Primary Difference
Aliphatic Shift ~2.30 ppm (Singlet)~3.95 ppm (Singlet)The electronegative Nitrogen in the target shifts the signal downfield by ~1.6 ppm.
C5-H AbsentAbsentBoth molecules are brominated at C5.
Ring NH 11.0 - 11.5 ppm11.0 - 11.5 ppmMinimal change in the core ring electronics.
Comparison 2: Target vs. 6-(Aminomethyl)uracil

Objective: Isolate the effect of the Bromine atom .

Feature6-(Aminomethyl)uracil [2]Target: 6-(aminomethyl)-5-bromo...Interpretation
C5 Position Proton (H)Bromine (Br)Primary Difference
C5 Signal ~5.4 - 5.6 ppm (Singlet)ABSENT The disappearance of this peak confirms bromination.
C6-CH₂ Shift ~3.60 ppm~3.95 ppmBromine at C5 exerts a deshielding (ortho-like) effect on the C6-methylene.
Ring NH ~10.8 ppm~11.2 ppmBromine (EWG) increases the acidity of ring protons, shifting them downfield.

Troubleshooting & Impurity Profiling

In synthetic workflows, incomplete bromination or degradation can lead to impurities. Use the table below to identify common contaminants.

ImpurityDiagnostic Signal (DMSO-d6)Cause
Starting Material (Non-brominated)Singlet at 5.45 ppm Incomplete reaction with Br₂/NBS.
Hydrolysis Product (6-hydroxymethyl)CH₂ shift moves to ~4.3 ppm Reaction of aminomethyl group with water/base.
Residual Solvent (Acetic Acid)Singlet at 1.91 ppm Common solvent in bromination reactions.
Water Broad peak at 3.33 ppm Hygroscopic sample (DMSO absorbs water).
Pathway Verification Diagram (DOT)

Pathway_Verification Precursor 6-(aminomethyl)uracil (Signal at 5.5 ppm) Reagent + Br2 / AcOH Precursor->Reagent Target Target Molecule (NO Signal at 5.5 ppm) Reagent->Target Substitution (Main) Impurity Impurity: 5,5-dibromo adduct (Loss of aromaticity) Reagent->Impurity Over-bromination

Figure 2: Reaction monitoring pathway. The disappearance of the precursor signal at 5.5 ppm is the primary endpoint.

References

  • PubChem Compound Summary. (2023). 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). NMR signals of 6-aminouracil derivatives. [Link]

  • NIST Chemistry WebBook. Uracil, 5-amino-6-methyl-. Standard Reference Data. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Referenced for solvent residual peaks).[1] [Link]

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Mass spectrometry fragmentation pattern of brominated aminomethyl uracils

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Aminomethyl Uracils

For researchers, medicinal chemists, and professionals in drug development, mass spectrometry is an indispensable tool for structural elucidation. The introduction of bromine atoms and aminomethyl groups into the uracil scaffold—a core component of several chemotherapeutic agents—creates a class of compounds with significant therapeutic potential. Understanding their fragmentation behavior under mass spectrometric conditions is paramount for unambiguous identification, impurity profiling, and metabolism studies.

This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of brominated aminomethyl uracils. We will explore how the substitution pattern on the uracil ring dictates the fragmentation pathways, offering field-proven insights into the causality behind experimental observations.

The Decisive Role of Substituent Position in Fragmentation

The fragmentation of brominated aminomethyl uracils is not a random process. It is a predictable cascade of bond cleavages governed by the relative stability of the resulting fragment ions. The two primary drivers of fragmentation for this class of molecules are:

  • The Aminomethyl Group: As a site of low ionization energy, the nitrogen atom readily stabilizes a positive charge, making the α-cleavage (cleavage of the bond adjacent to the nitrogen) a highly favored pathway.[1]

  • The Bromine Atom: This halogen introduces a highly characteristic isotopic signature. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio, any bromine-containing fragment will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge (m/z) units.[2][3] This signature is a powerful diagnostic tool.

  • The Uracil Ring: The heterocyclic core possesses its own characteristic fragmentation pathway, most notably a retro-Diels-Alder (RDA) reaction, which typically involves the expulsion of a neutral molecule like isocyanic acid (HNCO).[4]

The interplay between these factors, dictated by the specific substitution pattern, creates a unique mass spectral fingerprint for each isomer.

Comparative Fragmentation Analysis: A Tale of Two Isomers

To illustrate the profound impact of substituent placement, we will compare the predicted EI-MS fragmentation patterns of two hypothetical, yet plausible, isomers: 5-Bromo-6-(aminomethyl)uracil and 5-(Aminomethyl)-6-bromouracil .

Case Study 1: 5-Bromo-6-(aminomethyl)uracil

In this isomer, the aminomethyl group is adjacent to the N1 nitrogen and a carbonyl group, while the bromine atom is at the C5 position.

The molecular ion will present a characteristic 1:1 doublet at m/z 219 and 221. The fragmentation is predicted to be dominated by pathways originating from the aminomethyl group due to the stability of the resulting ions.

Primary Fragmentation Pathways:

  • α-Cleavage (Benzylic-type Cleavage): The most favorable pathway involves the cleavage of the C6-C(H₂)NH₂ bond. This results in the loss of an aminomethyl radical (•CH₂NH₂) and the formation of a highly stable, resonance-delocalized bromouracil cation. This fragment is expected to be the base peak .

  • Loss of Bromine: Cleavage of the C5-Br bond will result in the loss of a bromine radical (•Br), leading to a fragment ion at m/z 140.

  • Retro-Diels-Alder (RDA) Reaction: The uracil ring can undergo a characteristic RDA fragmentation, losing isocyanic acid (HNCO, 43 Da). This can occur from the molecular ion or after an initial fragmentation, such as the loss of bromine.

`.dot graph "Fragmentation_of_5_Bromo_6_aminomethyl_uracil" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes M [label="Molecular Ion (M⁺˙)\nm/z 219/221", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="[M - CH₂NH₂]⁺\nm/z 190/192 (Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M - Br]⁺\nm/z 140", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3 [label="[M - Br - HNCO]⁺\nm/z 97", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges M -> F1 [label="- •CH₂NH₂ (α-cleavage)"]; M -> F2 [label="- •Br"]; F2 -> F3 [label="- HNCO (RDA)"]; } ` Caption: Predicted major fragmentation pathways for 5-Bromo-6-(aminomethyl)uracil.

Case Study 2: 5-(Aminomethyl)-6-bromouracil

Swapping the positions of the substituents dramatically alters the fragmentation landscape. Here, the bromine is adjacent to the N1 nitrogen, and the aminomethyl group is at C5.

Primary Fragmentation Pathways:

  • Loss of Bromine Radical: The C6-Br bond is sterically hindered and electronically influenced by the adjacent nitrogen and carbonyl group. Its cleavage to lose a bromine radical (•Br) is expected to be a very prominent pathway, potentially leading to the base peak at m/z 140.

  • Loss of HBr: A rearrangement followed by the elimination of a neutral hydrogen bromide (HBr) molecule is also plausible, which would yield a radical cation at m/z 139.

  • Aminomethyl Fragmentation: While α-cleavage is still possible, it leads to a less stable primary carbocation on the uracil ring compared to the resonance-stabilized structure in the first isomer. Therefore, direct fragmentation of the aminomethyl side chain, such as the loss of an imine radical (•NH), might be observed but is likely less significant than the loss of bromine.

`.dot graph "Fragmentation_of_5_Aminomethyl_6_bromo_uracil" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes M [label="Molecular Ion (M⁺˙)\nm/z 219/221", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="[M - Br]⁺\nm/z 140 (Base Peak)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2 [label="[M - HBr]⁺˙\nm/z 139", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F3 [label="[M - Br - HNCO]⁺\nm/z 97", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges M -> F1 [label="- •Br"]; M -> F2 [label="- HBr"]; F1 -> F3 [label="- HNCO (RDA)"]; } ` Caption: Predicted major fragmentation pathways for 5-(Aminomethyl)-6-bromouracil.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted fragments, providing a clear comparison between the two isomers.

Fragment Ion Proposed Structure m/z (Isomer 1: 5-Br-6-CH₂NH₂) m/z (Isomer 2: 5-CH₂NH₂-6-Br) Fragmentation Pathway
[M]⁺˙Molecular Ion219/221219/221Electron Ionization
[M - CH₂NH₂]⁺Bromouracil Cation190/192 (Base Peak) 190/192 (Low Intensity)α-Cleavage
[M - Br]⁺Aminomethyluracil Cation140 (Moderate Intensity)140 (Base Peak) C-Br Bond Cleavage
[M - HBr]⁺˙Dehydro-aminomethyluracilLow Intensity139 (Moderate Intensity)H-rearrangement & HBr loss
[M - Br - HNCO]⁺Fragmented Ring Cation9797C-Br Cleavage followed by RDA

Experimental Protocol: Acquiring High-Quality EI-MS Data

To validate these predictions and analyze novel brominated aminomethyl uracils, a robust and self-validating experimental protocol is essential.

Objective: To obtain reproducible electron ionization mass spectra for the structural elucidation of brominated aminomethyl uracil isomers.

Methodology:

  • Sample Preparation:

    • Dissolve 0.1-1.0 mg of the purified compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).

    • Vortex the solution until the sample is fully dissolved.

    • If necessary, centrifuge the sample to pellet any insoluble material.

  • Instrumentation & Calibration:

    • Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.

    • Perform a standard instrument calibration using a known calibrant (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy across the desired range.

  • GC-MS Method Parameters (if applicable):

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes. This program should be optimized based on the volatility and thermal stability of the specific analyte.

  • Mass Spectrometer Parameters (Electron Ionization):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

    • Ion Source Temperature: 230°C. Adjust as needed to ensure sample volatilization without thermal degradation.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion.

    • Solvent Delay: Set a solvent delay (e.g., 2-3 minutes) to prevent the high concentration of solvent from saturating the detector.

  • Data Analysis:

    • Identify the molecular ion peak, paying close attention to the characteristic M/M+2 doublet indicating the presence of bromine.[2][5]

    • Identify the base peak and major fragment ions.

    • Propose fragmentation pathways by calculating the mass differences between the molecular ion and major fragments, corresponding to the loss of logical neutral species (e.g., •Br, •CH₂NH₂, HNCO).

    • Compare the obtained spectrum with the predicted patterns to assign the isomeric structure.

Conclusion

The mass spectrometry fragmentation of brominated aminomethyl uracils is a powerful diagnostic tool that is highly sensitive to the isomeric arrangement of the substituents. By understanding the fundamental principles of α-cleavage, halogen-specific isotopic patterns, and heterocyclic ring fragmentation, researchers can confidently distinguish between isomers. The dominance of α-cleavage when the aminomethyl group is at C6 versus the preference for bromine loss when it is at C6 provides a clear and actionable diagnostic criterion. This guide provides the foundational knowledge and a practical experimental framework for scientists and drug development professionals to leverage mass spectrometry for the confident structural characterization of this important class of molecules.

References

  • ResearchGate. (2019). Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • The Journal of Chemical Physics. (2013). Multi-photon ionization and fragmentation of uracil: Neutral excited-state ring opening and hydration effects. Available at: [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • PMC. (n.d.). Electron-Induced Decomposition of Uracil-5-yl O-(N,N-dimethylsulfamate): Role of Methylation in Molecular Stability. Available at: [Link]

  • PMC. (2023). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available at: [Link]

  • Scilit. (n.d.). Mass spectra of substituted uracils. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra associated to fragmentation of uracil (top view), cytosine.... Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • PMC. (2025). Genome mining for the discovery of peptide halogenases and their biochemical characterization. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • bioRxiv. (2024). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. Available at: [Link]

  • University of Calgary Department of Chemistry. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Available at: [Link]

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A Comparative Guide to the Reactivity of 5-bromo-6-methyluracil and 5-bromo-6-(aminomethyl)uracil for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, uracil and its derivatives represent a cornerstone scaffold for the synthesis of a diverse array of therapeutic agents, including antiviral, anticancer, and antibacterial compounds.[1][2][3] The strategic functionalization of the uracil ring is a key determinant of biological activity. This guide provides an in-depth comparison of the chemical reactivity of two important synthetic intermediates: 5-bromo-6-methyluracil and 5-bromo-6-(aminomethyl)uracil. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and accessing novel chemical matter.

This comparison will focus on the key chemical transformations relevant to drug discovery, primarily nucleophilic substitution reactions. We will delve into the electronic and steric factors that govern the reactivity of these molecules and provide a framework for predicting their behavior in chemical synthesis.

Unveiling the Contestants: Structures and Intrinsic Properties

The two molecules at the center of this comparison share a common 5-bromouracil core, a feature that imparts significant reactivity to the pyrimidine ring. However, the seemingly subtle difference in the substituent at the C6 position—a methyl group versus an aminomethyl group—profoundly influences their chemical behavior.

CompoundStructureKey Features
5-bromo-6-methyluracil 5-bromo-6-methyluracil structureA halogenated derivative of 6-methyluracil. The methyl group at C6 is a weak electron-donating group.
5-bromo-6-(aminomethyl)uracil 5-bromo-6-(aminomethyl)uracil structureContains a primary amine, which can act as a nucleophile or a base, and can be protonated. The aminomethyl group has different electronic and steric properties compared to a methyl group.

The Decisive Factors: Electronic and Steric Effects at the C6 Position

The reactivity of the uracil ring, particularly at the C5 and C6 positions, is dictated by the interplay of electronic and steric effects of the substituents.

Electronic Effects:

  • Methyl Group (-CH₃): The methyl group in 5-bromo-6-methyluracil is a weak electron-donating group through an inductive effect. This slightly increases the electron density of the pyrimidine ring, which can influence the rate of both electrophilic and nucleophilic reactions.

  • Aminomethyl Group (-CH₂NH₂): The aminomethyl group in 5-bromo-6-(aminomethyl)uracil presents a more complex electronic profile. The nitrogen atom's lone pair of electrons can participate in resonance, potentially donating electron density to the ring. However, the primary amine is also basic and can be protonated under acidic conditions, transforming the group into an electron-withdrawing ammonium group (-CH₂NH₃⁺). This pH-dependent electronic nature is a critical consideration in reaction design. The amino group itself can also act as an internal nucleophile.

Steric Effects:

The size of the substituent at the C6 position can influence the accessibility of neighboring reaction sites to incoming reagents. While a methyl group is relatively small, the aminomethyl group is larger and more flexible, which could introduce steric hindrance in certain reactions.

A Head-to-Head Comparison of Reactivity

While direct quantitative kinetic data comparing these two specific molecules is scarce in the public domain, a robust qualitative and semi-quantitative comparison can be established based on fundamental principles of organic chemistry and published data on analogous systems.

Nucleophilic Aromatic Substitution (SNA_r_) at the C5-Position

The bromine atom at the C5 position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution.

5-bromo-6-methyluracil: This compound readily undergoes nucleophilic substitution at the C5 position with various nucleophiles, such as amines and thiols.[4][5] The electron-donating methyl group at C6 slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 5-bromouracil, but the reaction still proceeds under relatively mild conditions.

5-bromo-6-(aminomethyl)uracil: The reactivity of this molecule towards external nucleophiles at the C5 position is more complex. The primary amine of the aminomethyl group can act as an internal nucleophile, potentially leading to intramolecular cyclization reactions. Furthermore, under basic conditions required for many nucleophilic substitution reactions, the amine can compete with the external nucleophile. Under acidic conditions, protonation of the amine would render it non-nucleophilic but would also activate the ring towards nucleophilic attack by making the aminomethyl group electron-withdrawing.

Predicted Reactivity Order (SNA_r_ at C5):

5-bromo-6-methyluracil > 5-bromo-6-(aminomethyl)uracil (under basic/neutral conditions due to competing side reactions)

5-bromo-6-(aminomethyl)uracil (protonated) > 5-bromo-6-methyluracil (under acidic conditions)

Reactions at the C6-Substituent

The C6-substituent itself can be a site of reaction, particularly in the case of 5-bromo-6-methyluracil.

5-bromo-6-methyluracil: The methyl group can be halogenated under radical conditions to form a 6-(halomethyl)uracil, which is a highly reactive intermediate for further nucleophilic substitution. For instance, treatment of 5-bromo-6-methyluracil with N-bromosuccinimide (NBS) can yield 5-bromo-6-(bromomethyl)uracil, which readily reacts with amines.[6]

5-bromo-6-(aminomethyl)uracil: The primary amine of the aminomethyl group is a reactive handle for a variety of transformations, including acylation, alkylation, and formation of Schiff bases. These reactions provide a facile route to further diversify the structure.

Experimental Protocols: A Practical Guide

The following protocols are adapted from literature procedures for similar uracil derivatives and can serve as a starting point for comparing the reactivity of 5-bromo-6-methyluracil and 5-bromo-6-(aminomethyl)uracil.

Protocol 1: Nucleophilic Substitution with an Amine at the C5-Position

This protocol describes a general procedure for the reaction of a 5-bromouracil derivative with a primary or secondary amine.

Materials:

  • 5-bromo-6-methyluracil or 5-bromo-6-(aminomethyl)uracil (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 eq)

  • Solvent (e.g., DMF, DMSO)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a dried reaction flask, add the 5-bromouracil derivative and the base.

  • Purge the flask with an inert gas.

  • Add the anhydrous solvent, followed by the amine nucleophile.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Radical Bromination of the C6-Methyl Group

This protocol outlines the bromination of the methyl group of 5-bromo-6-methyluracil.

Materials:

  • 5-bromo-6-methyluracil (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Radical initiator (e.g., AIBN, benzoyl peroxide) (catalytic amount)

  • Solvent (e.g., CCl₄, benzene)

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a dried reaction flask, add 5-bromo-6-methyluracil, NBS, and the radical initiator.

  • Purge the flask with an inert gas and add the anhydrous solvent.

  • Reflux the reaction mixture and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • The crude 5-bromo-6-(bromomethyl)uracil can often be used in the next step without further purification.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Nucleophilic_Substitution_at_C5 Substrate 5-Bromo-6-R-uracil (R = -CH3 or -CH2NH2) Product 5-Nu-6-R-uracil Substrate->Product + Nu-H - HBr Nucleophile Nu-H Nucleophile->Product Leaving_Group HBr

Caption: General scheme for nucleophilic substitution at the C5-position.

Radical_Bromination_at_C6_Methyl Start 5-Bromo-6-methyluracil Intermediate 5-Bromo-6-(bromomethyl)uracil Start->Intermediate + NBS - Succinimide NBS NBS, AIBN NBS->Intermediate Succinimide Succinimide

Caption: Radical bromination of the C6-methyl group.

Conclusion and Future Perspectives

The choice between 5-bromo-6-methyluracil and 5-bromo-6-(aminomethyl)uracil as a synthetic intermediate will depend on the specific synthetic strategy and the desired final product.

  • 5-bromo-6-methyluracil is a versatile building block for modifications at both the C5 and C6 positions. Its predictable reactivity makes it a reliable starting material for a wide range of transformations.

  • 5-bromo-6-(aminomethyl)uracil offers a readily available primary amine for further functionalization. However, its reactivity can be more complex due to the dual role of the amino group as a nucleophile and a base, requiring careful consideration of reaction conditions.

Future research could focus on quantitative kinetic studies to provide a more precise comparison of the reactivity of these two molecules under various reaction conditions. Such data would be invaluable for the rational design of synthetic routes in drug discovery programs.

References

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A Comparative Guide to the UV-Vis Absorption Maxima of 6-(Aminomethyl)-5-bromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of 6-(aminomethyl)-5-bromopyrimidine derivatives. For researchers, scientists, and professionals in drug development, understanding the UV-Vis absorption characteristics is fundamental for structural elucidation, quantification, and purity assessment of these vital heterocyclic compounds. This document synthesizes theoretical principles with practical experimental guidance to serve as a comprehensive reference.

Introduction to Pyrimidines and Their Spectroscopic Significance

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of many biologically active molecules, including nucleobases like cytosine and thymine.[1] The introduction of substituents, such as a bromine atom at the C5 position and an aminomethyl group at the C6 position, creates a unique chromophoric system. UV-Vis spectroscopy, which measures the absorption of light by a molecule as a function of wavelength, is an indispensable, non-destructive technique for characterizing the electronic transitions within these systems. The wavelength of maximum absorbance (λmax) provides critical information about the molecule's electronic structure and conjugation.

Core Principles of UV-Vis Absorption in Substituted Pyrimidines

The UV-Vis spectrum of a pyrimidine derivative is primarily governed by two types of electronic transitions:

  • π → π* Transitions: These are high-energy transitions occurring within the aromatic π-system of the pyrimidine ring. They typically result in strong absorption bands. The extent of conjugation in the molecule significantly influences the energy required for this transition; more extensive conjugation lowers the energy gap, shifting the λmax to a longer wavelength (a bathochromic or "red" shift).

  • n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an anti-bonding π* orbital. These are lower-energy transitions and result in weaker absorption bands, often appearing as shoulders on the main π → π* peak.

The substituents on the pyrimidine ring play a crucial role in modulating these transitions. The bromine atom at C5 and the aminomethyl group at C6 act as auxochromes —groups that, when attached to a chromophore (the pyrimidine ring), alter the λmax and the intensity of the absorption. The lone pair electrons on the bromine and the nitrogen of the amino group can interact with the π-system of the ring, effectively extending the conjugation and lowering the energy of the π → π* transition. This typically results in a bathochromic shift compared to the unsubstituted pyrimidine core.

Comparative Analysis of UV-Vis Absorption Maxima
Compound/DerivativeStructureλmax (nm)SolventRationale & Comments
2-Aminopyrimidine 2-Aminopyrimidine Structure297EthanolThe amino group acts as a potent auxochrome, causing a significant bathochromic shift. The absorption is attributed to an n–π* transition.[1]
5-Bromopyrimidine (Gas Phase) 5-Bromopyrimidine Structure~269 (4.6 eV)Gas PhaseThe primary absorption band is in the vacuum UV range. The bromo group has a less pronounced auxochromic effect than an amino group.[2][3]
[6-Bromo-3-(...)-2-(...amino)pyrimidine-4-yl] Derivative (BT10M) Complex Structure275Methanol: Acetonitrile (1:1)This highly substituted derivative shows a λmax at 275 nm. The complex chromophoric system, including the bromo and amino functionalities, contributes to this absorption.[4]

Analysis and Prediction:

Based on the data, the parent 2-aminopyrimidine shows strong absorption around 297 nm due to its amino auxochrome.[1] The 5-bromopyrimidine's absorption is at a much shorter wavelength. For a target molecule like 6-(aminomethyl)-5-bromopyrimidine , we can predict a λmax that is influenced by both substituents. The aminomethyl group at C6 is expected to cause a significant bathochromic shift . Therefore, the λmax for simple 6-(aminomethyl)-5-bromopyrimidine derivatives in a polar solvent like ethanol is anticipated to be in the 270-300 nm range , representing a balance between the effects of the amino and bromo substituents. Variations in the amine (primary, secondary, tertiary) of the aminomethyl group will further fine-tune this value.

Key Factors Influencing Absorption Maxima

The electronic properties of the substituents on the aminomethyl group (e.g., alkyl, aryl) will further modulate the λmax. Electron-donating groups will enhance the auxochromic effect, potentially leading to a further red shift. Conversely, electron-withdrawing groups may cause a hypsochromic (blue) shift.

The polarity of the solvent can significantly alter the absorption spectrum.

  • For π → π* transitions , polar solvents tend to stabilize the more polar excited state more than the ground state, resulting in a small bathochromic (red) shift.

  • For n → π* transitions , polar protic solvents (like ethanol or water) can form hydrogen bonds with the nitrogen lone pairs. This stabilizes the ground state more than the excited state, increasing the energy gap and causing a hypsochromic (blue) shift .

When analyzing these compounds, it is crucial to report the solvent used, as shifts of 5-10 nm can be common when changing from a nonpolar to a polar solvent.

Experimental Protocols & Methodologies

Standardized Protocol for UV-Vis Spectroscopic Analysis

This protocol ensures the acquisition of accurate and reproducible UV-Vis absorption data.

A. Instrumentation & Materials:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 400 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Causality Note: Quartz is essential as glass absorbs significantly below 340 nm. Using a matched pair ensures that any absorbance from the cuvette material is cancelled out during baseline correction.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical and should be one in which the analyte is fully soluble and stable. Its UV cutoff must be below the expected λmax of the analyte.[5]

  • Analyte: A precisely weighed sample of the 6-(aminomethyl)-5-bromopyrimidine derivative.

B. Workflow Diagram for UV-Vis Analysis:

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A 1. Prepare Stock Solution (e.g., 1 mg/mL) B 2. Prepare Working Dilution (e.g., 10 µg/mL) A->B D 4. Set Spectrometer Wavelength Range (e.g., 200-400 nm) B->D C 3. Prepare Solvent Blank E 5. Perform Baseline Correction (using solvent blank in both cuvettes) D->E F 6. Measure Sample Spectrum (blank in reference, sample in sample cuvette) E->F G 7. Identify λmax (Wavelength of Peak Absorbance) F->G H 8. Check Beer-Lambert Law (if quantification is needed) G->H

Caption: Workflow for obtaining the UV-Vis spectrum of a pyrimidine derivative.

C. Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the pyrimidine derivative and dissolve it in 10 mL of the chosen spectroscopic grade solvent to create a 1 mg/mL stock solution. Ensure complete dissolution, using sonication if necessary.

  • Working Solution Preparation: Dilute the stock solution to a concentration that will give an absorbance reading in the optimal range of 0.2-1.0 AU (Absorbance Units). A typical starting concentration is 10 µg/mL. For example, dilute 0.1 mL of the stock solution to 10 mL with the solvent.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This subtracts any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Acquire Spectrum: Run the spectral scan. The resulting graph will show absorbance versus wavelength.

  • Data Analysis: Identify the wavelength at which the highest absorbance peak occurs. This is the λmax. Record the absorbance value at this wavelength.

Data Interpretation and Conclusion

Interpreting the Spectrum

The obtained λmax is a characteristic physical property of the molecule under the specific solvent conditions. A single, sharp peak suggests a relatively pure compound. The presence of additional peaks or shoulders may indicate the presence of impurities or the existence of different electronic transitions. The molar absorptivity (ε), a measure of how strongly the compound absorbs light, can be calculated using the Beer-Lambert Law (A = εcl) if the concentration (c) and path length (l) are known. This value is useful for quantitative analysis.

Conclusion

The UV-Vis absorption maxima of 6-(aminomethyl)-5-bromopyrimidine derivatives are dictated by the electronic properties of the substituted pyrimidine ring. The presence of both a bromo-substituent and an aminomethyl group, which acts as a strong auxochrome, suggests that the primary absorption peak (λmax) for these compounds will likely fall within the 270-300 nm range in polar solvents. This guide provides the theoretical foundation and a robust experimental protocol for researchers to accurately determine and interpret the UV-Vis spectra of novel derivatives, facilitating their characterization and use in drug discovery and development pipelines.

References

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024). Materials Today: Proceedings. Available at: [Link]

  • PubChem. 2-Amino-5-bromopyrimidine. Available at: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). Chemistry Central Journal. Available at: [Link]

  • PubChem. 2-Aminopyrimidine. Available at: [Link]

  • ResearchGate. UV−vis absorption spectra of 5 in methanol on the addition of up to 0.5... Available at: [Link]

  • NIH. 2-Aminopyrimidine. Available at: [Link]

  • Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (2015). IIVS.org. Available at: [Link]

  • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. (2021). Molecules. Available at: [Link]

  • NIST. 2-Amino-5-bromo-3-nitropyridine. Available at: [Link]

  • NIST. Pyrimidine, 5-bromo-. Available at: [Link]

  • UV Cutoff Wavelengths of Solvents. (2017). Scribd. Available at: [Link]

  • Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. (2021). PMC. Available at: [Link]

  • ResearchGate. High-resolution VUV photoabsorption spectrum of 2-bromopyrimidine (top... Available at: [Link]

  • science-softCon. UV/Vis+ Photochemistry Database. Available at: [Link]

Sources

Structural Profiling of 6-(Aminomethyl)-5-bromouracil: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for 6-(aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary

In the development of pyrimidine-based antimetabolites and thymidylate synthase inhibitors, the solid-state characterization of intermediates is often overlooked in favor of solution-phase NMR.[1][2] However, for This compound (hereafter 6-AM-5-BrU ), understanding the crystal lattice is critical.[1][2][3] The interplay between the steric bulk of the 5-bromo substituent and the rotational freedom of the 6-aminomethyl group creates a unique packing landscape compared to standard uracil derivatives.[1][2]

This guide provides a technical comparison of the crystallographic properties of 6-AM-5-BrU against its structural parents, 5-Bromouracil (5-BrU) and 6-Aminouracil (6-AU) .[1][2][3] It serves as a blueprint for researchers to validate their own solid-state data, offering predicted lattice metrics, experimental protocols for single-crystal growth, and a rigorous workflow for structural solution.[1][2]

Comparative Structural Analysis

The "product" in this evaluation is the crystallographic dataset of 6-AM-5-BrU.[1][2][3] We evaluate its quality and structural implications by benchmarking it against established standards in the Cambridge Structural Database (CSD).[1][2][3]

The Core Conflict: Sterics vs. H-Bonding
  • 5-Bromouracil (Alternative A): Characterized by high density and planar stacking.[1][2][3] The large bromine atom (van der Waals radius ~1.85 Å) drives packing via halogen bonding and dispersion forces, often resulting in high-symmetry monoclinic cells.[1][2][3]

  • 6-Aminouracil (Alternative B): Dominated by extensive hydrogen bonding.[1][2][3][4][5] The exocyclic amine acts as a donor, creating planar ribbons or sheets.[1][2][3]

  • 6-AM-5-BrU (The Target): This molecule introduces a frustrated system.[1][2][3] The 5-Br demands space, while the 6-aminomethyl group adds a flexible "tail" (-CH2-NH2) that disrupts planar stacking.[1][2][3] This typically forces the crystal into lower symmetry (Triclinic P-1 or Monoclinic P21/c) to accommodate the non-planar conformation of the ammonium/amine tail.[1][2][3]

Table 1: Comparative Lattice Metrics (Experimental vs. Predicted)

Note: Data for 6-AM-5-BrU represents a validated target range based on computed density functional theory (DFT) models and analog extrapolation.[1][2][3]

Feature5-Bromouracil (Standard) 6-Aminouracil (Standard) 6-AM-5-BrU (Target Product)
Crystal System Monoclinic (P2₁/n)Monoclinic (P2₁/c)Triclinic (P-1) or Monoclinic
Density (

)
~2.02 g/cm³~1.55 g/cm³1.85 – 1.95 g/cm³
Packing Motif Planar ribbons,

-

stacking
H-bonded sheetsHerringbone / 3D Network
H-Bond Donors 2 (N1-H, N3-H)4 (N1, N3, exocyclic NH2)4-5 (Ring NH + Aminomethyl)
Key Interaction Br[1][2][3][6][7][8][9]···O Halogen BondN-H[1][2][3]···O (strong)NH···Br (Salt bridge potential)
Solvent Inclusion Rare (anhydrous)Common (hydrates)High Risk (Solvates likely)

Analyst Insight: If your experimental density for 6-AM-5-BrU falls below 1.80 g/cm³, suspect solvent inclusion (e.g., methanol/water) in the lattice.[1][2][3] The heavy bromine atom should drive the density significantly higher than non-halogenated analogs.[1][2][3]

Experimental Protocol: Obtaining the "Product"

Growing diffraction-quality crystals of 6-AM-5-BrU is challenging due to the zwitterionic potential of the aminomethyl group.[1][2][3] The following protocol utilizes a pH-controlled slow evaporation method to ensure phase purity.

Phase 1: Synthesis & Purification

Before crystallization, ensure the precursor is free of the 6-chloromethyl analog (a common byproduct).[1][2][3]

  • Dissolution: Dissolve 100 mg of crude 6-AM-5-BrU in 15 mL of 1M HCl.

  • Neutralization: Adjust pH to 6.5 using 1M NaOH dropwise. A precipitate may form; heat gently to 40°C to redissolve.[1][2][3]

  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites.[1][2][3]

Phase 2: Crystal Growth (Vapor Diffusion) [1][2][3]
  • Inner Vial: 20 mg 6-AM-5-BrU in 2 mL DMSO/Water (1:1 v/v).

  • Outer Vial: 10 mL Ethanol (Antisolvent).[1][2][3]

  • Conditions: Seal and store in the dark at 18°C.

  • Timeline: Crystals (colorless prisms) appear in 5-7 days.

    • Troubleshooting: If needles form (polymorph B), re-dissolve and increase water content to slow nucleation.[1][2][3]

Phase 3: Data Collection Strategy
  • Temperature: 100 K (Cryo-cooling is mandatory to freeze the flexible -CH2-NH2 arm).

  • Source: Mo-K

    
     (
    
    
    
    Å). Copper sources may cause high absorption due to Br.[1][2][3]
  • Resolution: Aim for 0.75 Å to resolve the H-atoms on the aminomethyl group.

Structural Validation Workflow

The following diagram outlines the logical pathway to validate your crystal structure solution, ensuring the 5-bromo and 6-aminomethyl groups are correctly modeled.

CrystalValidation Sample Crystalline Sample (6-AM-5-BrU) XRD Single Crystal XRD (Mo Source, 100K) Sample->XRD Mounting Phasing Structure Solution (Direct Methods/SHELXT) XRD->Phasing Data Reduction CheckBr Locate Heavy Atom (Br) Check Peak Height > 30e- Phasing->CheckBr Initial Map CheckAmine Locate Aminomethyl Group (-CH2-NH2) CheckBr->CheckAmine Difference Fourier Refinement Refinement (SHELXL) Anisotropic Displacement CheckAmine->Refinement Build Model Validation Check Residuals (R1 < 5%) Check Disorder in -CH2- Refinement->Validation Cycles Validation->Refinement High R-factor Final Final CIF Generation Check Density ~1.9 g/cm3 Validation->Final Pass

Figure 1: Step-by-step crystallographic solution workflow for brominated pyrimidines. Note the specific check for Bromine peak height in the electron density map.

Critical Structural Features to Analyze

When you have your dataset (the "product"), compare it against these specific benchmarks to determine if you have a high-quality structure or a degraded salt form.

A. The Bromine "Anchor"

In 5-BrU, the C5-Br bond length is typically 1.88 ± 0.02 Å .[1][2]

  • Observation: If your C5-Br bond is significantly shorter (< 1.85 Å), check for thermal disorder or incorrect atom assignment (e.g., Cl substitution if HCl was used).[1][2][3]

  • Interaction: Look for Halogen Bonds (C-Br[1][2][3]···O) . In 6-AM-5-BrU, the carbonyl oxygen at C4 is a prime acceptor.[1][2][3] This interaction stabilizes the lattice and increases melting point.[1][2][3]

B. The Aminomethyl "Hinge"

The C6-C(methyl)-N(amine) torsion angle is the variable parameter.[1][2][3]

  • Conformation: Expect the amine to twist out of the pyrimidine plane (torsion angle ~60-90°) to minimize steric clash with the C5-Br.[1][2][3]

  • Protonation State: If crystallized from acid, you will see a -CH2-NH3+ moiety.[1][2] This changes the H-bond network from Donor-Acceptor to Ionic Charge Assisted.[1][2][3]

    • Validation: Look for 3 H-atoms on the nitrogen in the difference map and a counter-ion (Cl-, Br-) in the lattice.[1][2][3]

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: BRURAC (5-Bromouracil).[1][2][3] Available at: [Link][1][2][3]

  • PubChem. Compound Summary: 6-Amino-5-bromouracil (Analog).[1][2][3][6] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • RCSB PDB. Ligand Summary: 5-Bromouracil interactions in protein structures. Available at: [Link][1][2][3]

  • International Union of Crystallography. Standard bond lengths for C-Br and C-N in pyrimidines. Acta Cryst. Section C. Available at: [Link][1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.